jingzhaotoxin-III
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[2-[[4-carboxy-2-[[3-methyl-2-[2-[[13,48,66,92-tetrakis(4-aminobutyl)-74-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-83-benzyl-7-(3-carbamimidamidopropyl)-45-(1-hydroxyethyl)-51-(hydroxymethyl)-60-[(4-hydroxyphenyl)methyl]-36,42,86,89-tetrakis(1H-indol-3-ylmethyl)-57-methyl-a,2,5,8,11,14,20,26,35,38,41,44,47,50,53,56,59,62,65,68,75,78,81,84,87,90,93-heptacosaoxo-30,31,71,72,96,97-hexathia-3,6,9,12,15,21,27,34,37,40,43,46,49,52,55,58,61,64,67,76,79,82,85,88,91,94,99-heptacosazapentacyclo[52.40.4.228,69.015,19.021,25]hectane-33-carbonyl]amino]propanoylamino]butanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H241N47O46S6/c1-89(2)143(168(261)206-115(53-55-141(234)235)153(246)196-92(5)170(263)221-63-29-47-132(221)173(266)267)217-146(239)91(4)195-163(256)126-85-270-273-88-129-166(259)215-128-87-272-269-83-124(213-155(248)114(52-54-140(232)233)198-135(227)77-188-147(240)105(179)70-142(236)237)151(244)189-75-133(225)187-76-134(226)201-118(64-94-30-8-7-9-31-94)158(251)207-122(69-99-74-186-109-39-17-13-35-104(99)109)161(254)208-121(68-98-73-185-108-38-16-12-34-103(98)108)160(253)204-112(41-19-23-57-176)154(247)212-125(152(245)193-78-136(228)197-110(44-26-60-182-174(180)181)148(241)190-79-137(229)199-116(43-21-25-59-178)171(264)220-62-28-46-131(220)172(265)219-61-27-45-130(219)167(260)216-129)84-268-271-86-127(211-145(238)90(3)194-157(250)117(65-95-48-50-100(224)51-49-95)200-138(230)80-191-149(242)111(203-164(128)257)40-18-22-56-175)165(258)210-123(82-222)162(255)205-113(42-20-24-58-177)156(249)218-144(93(6)223)169(262)209-119(66-96-71-183-106-36-14-10-32-101(96)106)150(243)192-81-139(231)202-120(159(252)214-126)67-97-72-184-107-37-15-11-33-102(97)107/h7-17,30-39,48-51,71-74,89-93,105,110-132,143-144,183-186,222-224H,18-29,40-47,52-70,75-88,175-179H2,1-6H3,(H,187,225)(H,188,240)(H,189,244)(H,190,241)(H,191,242)(H,192,243)(H,193,245)(H,194,250)(H,195,256)(H,196,246)(H,197,228)(H,198,227)(H,199,229)(H,200,230)(H,201,226)(H,202,231)(H,203,257)(H,204,253)(H,205,255)(H,206,261)(H,207,251)(H,208,254)(H,209,262)(H,210,258)(H,211,238)(H,212,247)(H,213,248)(H,214,252)(H,215,259)(H,216,260)(H,217,239)(H,218,249)(H,232,233)(H,234,235)(H,236,237)(H,266,267)(H4,180,181,182) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKELXNUZHJLTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCCN)C(C)O)CC6=CNC7=CC=CC=C76)CC8=CNC9=CC=CC=C98)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)O)C(=O)NC(CSSCC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC2=CNC3=CC=CC=C32)CC2=CNC3=CC=CC=C32)CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC1=CC=C(C=C1)O)CCCCN)CCCCN)CCCNC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H241N47O46S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3919 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin and Molecular Pharmacology of Jingzhaotoxin-III: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jingzhaotoxin-III (JZTX-III) is a peptide neurotoxin that has garnered significant interest within the scientific community due to its selective inhibition of the voltage-gated sodium channel NaV1.5.[1][2] This technical guide provides a comprehensive overview of the origin, isolation, molecular characteristics, and mechanism of action of JZTX-III. Detailed experimental protocols for its purification and characterization are provided, alongside a summary of its pharmacological properties. This document is intended to serve as a valuable resource for researchers investigating ion channel modulation and for professionals in the field of drug development exploring novel therapeutic agents.
Origin and Discovery
This compound is a natural peptide toxin isolated from the venom of the Chinese tarantula, Chilobachys jingzhao.[1][3] This species, also known as the Chinese earth tiger tarantula, is found in the Guangxi province of China. The venom of this tarantula is a complex mixture of various peptides and proteins, many of which are neurotoxins that target ion channels. JZTX-III was first isolated and characterized by a team of researchers led by Songping Liang at Hunan Normal University.[1]
Physicochemical Properties
This compound is a 36-amino acid peptide with a molecular weight of approximately 3919.5 Da.[3] Its primary structure is characterized by the presence of six cysteine residues that form three disulfide bridges, creating a stable, compact conformation. The disulfide bond connectivity has been determined to be Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31.
| Property | Value | Reference |
| Amino Acid Sequence | DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP | [3] |
| Molecular Weight | 3919.5 Da | [3] |
| Number of Residues | 36 | [1][3] |
| Disulfide Bridges | 3 (C4-C19, C11-C24, C18-C31) | [3] |
| Precursor Length | 63 amino acids | [1] |
Pharmacological Activity
This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.5, which is predominantly expressed in cardiac muscle.[1][2] It exhibits significantly lower activity against other NaV channel subtypes, making it a valuable tool for dissecting the physiological roles of NaV1.5. In addition to its effects on sodium channels, JZTX-III has also been shown to modulate the activity of the voltage-gated potassium channel Kv2.1.
| Target Ion Channel | Effect | IC50 / Kd | Reference |
| NaV1.5 | Selective inhibition of activation | ~350 nM | [2] |
| NaV1.2 | Inactive | - | [2] |
| NaV1.4 | Inactive | - | [2] |
| NaV1.6 | Inactive | - | [2] |
| NaV1.7 | Inactive | - | [2] |
| Kv2.1 | Inhibition | ~700 nM (IC50) / 0.43 µM (Kd) | [4] |
Mechanism of Action
This compound acts as a gating modifier of the NaV1.5 channel.[4] It is believed to bind to receptor site 4 on the channel, specifically trapping the voltage sensor of domain II (DII) in its resting state. This prevents the conformational changes necessary for channel activation in response to membrane depolarization. The interaction of JZTX-III with the NaV1.5 channel leads to a depolarizing shift in the voltage-dependence of activation.[1]
Figure 1: Proposed mechanism of this compound action on the NaV1.5 channel.
Experimental Protocols
Venom Extraction and Toxin Purification
A general workflow for the isolation and characterization of this compound is outlined below.
Figure 2: General experimental workflow for this compound isolation and characterization.
Protocol 1: Purification of Recombinant this compound using RP-HPLC
This protocol is adapted from a study on the expression of recombinant JZTX-III.
-
Column: C18 reverse-phase column (4.6 mm × 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 25% to 45% Mobile Phase B over 40 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Fraction Collection: Eluted fractions corresponding to the JZTX-III peak are collected.
-
Post-purification: Collected fractions are lyophilized for storage and subsequent use.
Molecular Cloning of the JZTX-III Precursor cDNA
The full-length cDNA encoding the precursor of JZTX-III was cloned using Rapid Amplification of cDNA Ends (RACE).[1]
Protocol 2: 3'- and 5'-RACE for JZTX-III cDNA Cloning
-
RNA Extraction: Total RNA is extracted from the venom glands of Chilobachys jingzhao.
-
cDNA Synthesis:
-
For 3'-RACE: First-strand cDNA is synthesized using an oligo(dT)-adaptor primer.
-
For 5'-RACE: First-strand cDNA is synthesized using a gene-specific antisense primer designed from a known internal sequence of JZTX-III. A homopolymeric tail (e.g., poly(dC)) is then added to the 3' end of the cDNA.
-
-
PCR Amplification:
-
For 3'-RACE: PCR is performed using a gene-specific sense primer and a primer complementary to the adaptor sequence.
-
For 5'-RACE: PCR is performed using a nested gene-specific antisense primer and a primer complementary to the homopolymeric tail (e.g., an oligo(dG) primer).
-
-
Cloning and Sequencing: The amplified RACE products are cloned into a suitable vector and sequenced to obtain the full-length cDNA sequence of the JZTX-III precursor.
Electrophysiological Characterization
The functional effects of JZTX-III on ion channels are typically assessed using the whole-cell patch-clamp technique.[1]
Protocol 3: Whole-Cell Patch-Clamp Recording of NaV1.5 Currents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Voltage Protocol:
-
Holding Potential: -100 mV.
-
Test Pulse: Depolarizing pulses from -80 mV to +60 mV in 10 mV increments for 50 ms.
-
-
Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effect of JZTX-III on channel activation, inactivation, and current-voltage relationships. The IC50 value is determined by applying increasing concentrations of the toxin and fitting the dose-response curve.
Conclusion
This compound represents a fascinating example of a highly selective ion channel modulator from a natural source. Its specific inhibition of the NaV1.5 channel makes it an invaluable research tool for studying the structure-function relationships of this important cardiac ion channel. Furthermore, its unique mechanism of action provides a potential scaffold for the development of novel therapeutic agents for cardiovascular diseases. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising neurotoxin.
References
- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Jingzhaotoxin-III: A Technical Guide to its Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jingzhaotoxin-III (JZTX-III) is a potent neurotoxin isolated from the venom of the Chinese tarantula, Chilobrachys jingzhao. This 36-amino acid peptide is a highly selective modulator of voltage-gated ion channels, demonstrating significant inhibitory activity against the cardiac sodium channel Nav1.5 and the potassium channel Kv2.1. Its unique pharmacological profile makes it a valuable molecular probe for studying the structure-function relationships of these channels and a potential lead compound for the development of novel therapeutics targeting cardiac arrhythmias and other channelopathies. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and biological activity of this compound, along with detailed experimental protocols for its study.
Amino Acid Sequence and Physicochemical Properties
This compound is a single-chain polypeptide composed of 36 amino acids, with a molecular weight of approximately 3919.5 Da.[1][2] The primary sequence is characterized by a high content of charged and hydrophobic residues, which contribute to its solubility and interaction with ion channel voltage sensors.
Amino Acid Sequence: DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP[2]
The structure of this compound is stabilized by three disulfide bridges, which form an inhibitor cystine knot (ICK) motif. This structural fold is common among spider toxins and confers remarkable stability to the peptide. The disulfide bond connectivity has been determined to be Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31.[1][2]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 3919.5 Da | [1][2] |
| Amino Acid Residues | 36 | [1] |
| Disulfide Bridges | 3 (C4-C19, C11-C24, C18-C31) | [1][2] |
| Nav1.5 IC50 | 0.35 µM / 348 nM | [3] |
| Kv2.1 IC50 | ~0.7 µM | [3] |
| Nav1.5 Binding Site | Receptor Site 4 (Domain II S3-S4 linker) | [3] |
Three-Dimensional Structure
The solution structure of this compound has been determined by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[4] The toxin adopts a compact, globular fold characteristic of the inhibitor cystine knot (ICK) family of peptides. This structure consists of a short, triple-stranded antiparallel β-sheet. This rigid core is stabilized by the three interlocking disulfide bonds, which are crucial for the toxin's biological activity and resistance to proteolysis. The surface of the molecule displays a distinct segregation of charged and hydrophobic residues, which is thought to be critical for its interaction with the voltage-sensing domains of ion channels.[4]
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of the cardiac voltage-gated sodium channel Nav1.5.[1] It binds to receptor site 4 on the channel, which is located in the extracellular loop connecting the S3 and S4 transmembrane segments of domain II (DIIS3-S4).[3] By binding to this site, the toxin traps the voltage sensor in its resting conformation, thereby inhibiting channel activation. This results in a depolarizing shift in the voltage-dependence of activation.[1]
The toxin also modulates the activity of the voltage-gated potassium channel Kv2.1, albeit with a slightly lower potency.[3] The interaction with Kv2.1 also involves the voltage-sensing domain, suggesting a conserved mechanism of action across different ion channel families.
Below is a diagram illustrating the proposed mechanism of action of this compound on the Nav1.5 channel.
Caption: Proposed mechanism of this compound inhibition of the Nav1.5 channel.
Experimental Protocols
Toxin Purification
This compound is purified from the crude venom of Chilobrachys jingzhao using a two-step chromatographic process.
Protocol:
-
Cation-Exchange Chromatography:
-
Lyophilized crude venom is dissolved in Buffer A (e.g., 20 mM sodium phosphate, pH 6.5).
-
The sample is loaded onto a cation-exchange column (e.g., SP Sepharose Fast Flow) pre-equilibrated with Buffer A.
-
The column is washed with Buffer A to remove unbound components.
-
Bound peptides are eluted with a linear gradient of Buffer B (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.5).
-
Fractions are collected and screened for activity on Nav1.5 channels.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Active fractions from the cation-exchange step are pooled and diluted with 0.1% trifluoroacetic acid (TFA) in water (Solvent A).
-
The sample is loaded onto a C18 RP-HPLC column (e.g., 4.6 mm x 250 mm).
-
The toxin is eluted using a linear gradient of 25% to 45% Solvent B (0.1% TFA in acetonitrile) over a specified time (e.g., 40 minutes) at a flow rate of 1 mL/min.
-
The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
-
Caption: Workflow for the purification of this compound from crude spider venom.
Electrophysiological Recording
The effects of this compound on Nav1.5 channels are typically studied using the whole-cell patch-clamp technique in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.5).
Protocol:
-
Cell Preparation: HEK293 cells expressing Nav1.5 are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
Whole-cell recordings are established using borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Cells are held at a holding potential of -100 mV.
-
To measure the effect on channel activation, depolarizing voltage steps are applied in 5 or 10 mV increments (e.g., from -80 mV to +60 mV for 50 ms).
-
This compound is applied to the external solution at various concentrations to determine the IC50 value.
-
Structure Determination by NMR
The three-dimensional structure of this compound is determined using 2D 1H NMR spectroscopy.
Protocol:
-
Sample Preparation: A concentrated solution (e.g., 1-2 mM) of purified this compound is prepared in H2O/D2O (9:1) or 100% D2O at a specific pH (e.g., 5.0).
-
NMR Data Acquisition: A series of 2D NMR experiments are performed, including:
-
Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) to identify through-space proton-proton proximities.
-
Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) to obtain scalar coupling information.
-
-
Structure Calculation:
-
The NMR spectra are assigned to specific protons in the amino acid sequence.
-
Distance restraints are derived from the NOESY cross-peak intensities.
-
Dihedral angle restraints are derived from scalar coupling constants.
-
These restraints are used in molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.
-
Cloning of the this compound Precursor cDNA
The cDNA encoding the precursor of this compound can be cloned from a venom gland cDNA library of Chilobrachys jingzhao.
Protocol:
-
RNA Extraction and cDNA Library Construction:
-
Total RNA is extracted from the venom glands of the spider.
-
mRNA is purified and used as a template for the synthesis of a cDNA library using standard molecular biology techniques.
-
-
Rapid Amplification of cDNA Ends (RACE):
-
3'-RACE and 5'-RACE are performed using gene-specific primers designed from a partially sequenced peptide fragment of this compound and adapter primers.
-
The RACE products are cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to obtain the full-length cDNA sequence of the precursor.
-
Conclusion
This compound is a valuable pharmacological tool for the study of voltage-gated ion channels. Its high selectivity for Nav1.5 makes it a promising candidate for the development of novel anti-arrhythmic drugs. The detailed methodologies provided in this guide will facilitate further research into the structure, function, and therapeutic potential of this intriguing spider venom peptide.
References
- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Spider Toxin Inhibits Fast Inactivation of the Nav1.9 Channel by Binding to Domain III and Domain IV Voltage Se… [ouci.dntb.gov.ua]
- 3. Molecular Cloning and Sequence Analysis of the cDNAs Encoding Toxin-Like Peptides from the Venom Glands of Tarantula Grammostola rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Jingzhaotoxin-III: A Deep Dive into its Biological Activity and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Jingzhaotoxin-III (JZTX-III) is a 36-amino acid peptide toxin originally isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1] As a highly selective blocker of the cardiac voltage-gated sodium channel Nav1.5, JZTX-III has emerged as a valuable pharmacological tool for studying the structure-function relationships of this critical ion channel.[2][3] Its unique mechanism of action and high specificity offer a promising scaffold for the development of novel therapeutics targeting cardiac arrhythmias and other channelopathies. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its molecular targets, mechanism of action, and the experimental methodologies used to elucidate its function. All quantitative data are summarized for comparative analysis, and key experimental protocols and signaling pathways are described and visualized.
Physicochemical Properties and Structure
This compound is a polypeptide with a molecular weight of 3919.5 Da and the chemical formula C174H241N47O46S6.[2] Its primary structure consists of 36 amino acids, including six cysteine residues that form three disulfide bridges (C4-C19, C11-C24, C18-C31).[2][4] These disulfide bonds are crucial for its folded structure and biological activity. The toxin adopts a typical inhibitor cystine knot (ICK) motif, characterized by a compact structure with three β-strands.[1] This structural motif is common among spider toxins and contributes to their stability and target affinity.
Molecular Targets and Selectivity
The primary molecular target of this compound is the voltage-gated sodium channel Nav1.5, which is predominantly expressed in cardiac myocytes.[2][3] JZTX-III exhibits remarkable selectivity for Nav1.5 over other sodium channel isoforms.[2][3]
Quantitative Data on Ion Channel Activity
The inhibitory effects of this compound on various voltage-gated ion channels have been quantified in several studies. The following tables summarize the key quantitative data.
| Channel Subtype | Cell Type | Technique | Parameter | Value | Reference(s) |
| Voltage-Gated Sodium Channels (Nav) | |||||
| Nav1.5 (rat) | Rat Cardiac Myocytes | Whole-Cell Patch Clamp | IC50 | 0.38 µM (380 nM) | [1] |
| Nav1.5 (human) | HEK293 cells | Whole-Cell Patch Clamp | IC50 | 348 nM | [2][5] |
| Nav1.2 (human) | HEK293 cells | Whole-Cell Patch Clamp | Effect | No effect | [2][5] |
| Nav1.4 (human) | HEK293 cells | Whole-Cell Patch Clamp | Effect | No effect | [2][5] |
| Nav1.6 (human) | HEK293 cells | Whole-Cell Patch Clamp | Effect | No effect | [2][5] |
| Nav1.7 (human) | HEK293 cells | Whole-Cell Patch Clamp | Effect | No effect | [2][5] |
| Voltage-Gated Potassium Channels (Kv) | |||||
| Kv2.1 (rat) | Xenopus Oocytes | Two-Electrode Voltage Clamp | Kd | 0.43 µM (430 nM) | [6] |
| Kv2.1 (rat) | Xenopus Oocytes | Two-Electrode Voltage Clamp | IC50 | 0.71 µM (710 nM) | [3] |
| Kv1.4, Kv3.1, Kv4.1-4.3 | Not specified | Electrophysiology | Effect | No effect | [3] |
| Voltage-Gated Calcium Channels (Cav) | |||||
| Cav channels | Rat Dorsal Root Ganglion Neurons | Whole-Cell Patch Clamp | Effect | No effect | [1] |
Mechanism of Action
This compound acts as a gating modifier of Nav1.5.[6] It inhibits the channel by binding to the extracellular S3-S4 linker of domain II (DIIS3-S4).[2][5] This interaction traps the voltage sensor in its closed state, leading to a depolarizing shift in the voltage-dependence of activation.[1][3] Specifically, JZTX-III causes a 10-mV depolarizing shift in the channel activation threshold.[1] This mechanism is distinct from typical pore blockers and other gating modifiers like scorpion β-toxins.
The interaction of JZTX-III with the Kv2.1 channel also involves a modification of its voltage-dependent gating.[7]
Signaling Pathway of Nav1.5 Inhibition
Caption: Mechanism of this compound inhibition of the Nav1.5 channel.
Experimental Protocols
The biological activity of this compound has been characterized using a variety of experimental techniques. The following sections provide detailed methodologies for the key experiments cited.
Whole-Cell Patch Clamp Electrophysiology for Nav Channels
This protocol is adapted from studies on rat cardiac myocytes and HEK293 cells expressing Nav channel subtypes.
Objective: To measure the effect of this compound on the activity of voltage-gated sodium channels.
Materials:
-
Cells: Acutely isolated rat ventricular myocytes or HEK293 cells stably expressing the desired human Nav channel subtype (e.g., Nav1.5, Nav1.2, Nav1.4, Nav1.6, Nav1.7).
-
External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, 10 D-glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 10 HEPES, 1 EGTA. pH adjusted to 7.2 with CsOH.
-
This compound: Stock solution prepared in external solution at various concentrations.
-
Patch Clamp Rig: Amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and data acquisition software (e.g., pCLAMP).
Procedure:
-
Cell Preparation:
-
For rat cardiac myocytes: Isolate single ventricular myocytes from adult rat hearts using enzymatic digestion.
-
For HEK293 cells: Culture cells in appropriate medium and passage as needed. For recordings, plate cells on glass coverslips.
-
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.
-
Approach a single cell with the recording pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
-
Voltage Protocol and Data Acquisition:
-
To measure current-voltage (I-V) relationships, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., -80 mV to +60 mV in 10 mV increments).
-
To determine the IC50, apply a test pulse to elicit a peak current (e.g., to -10 mV) repeatedly while perfusing the cell with increasing concentrations of this compound.
-
Record the resulting sodium currents.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step or for each toxin concentration.
-
Plot the normalized current as a function of toxin concentration and fit the data with a Hill equation to determine the IC50.
-
Caption: Workflow for whole-cell patch clamp electrophysiology.
Two-Electrode Voltage Clamp (TEVC) for Kv Channels
This protocol is based on studies of Kv2.1 channels expressed in Xenopus oocytes.
Objective: To measure the binding affinity and inhibitory effect of this compound on Kv2.1 channels.
Materials:
-
Xenopus laevis Oocytes: Stage V-VI oocytes.
-
cRNA: In vitro transcribed cRNA encoding the rat Kv2.1 channel.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. pH adjusted to 7.5.
-
This compound: Stock solution prepared in ND96 at various concentrations.
-
TEVC Rig: Amplifier, microelectrode puller, and data acquisition system.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from female Xenopus laevis.
-
Inject each oocyte with cRNA encoding Kv2.1.
-
Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.
-
-
Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
-
Voltage Protocol and Data Acquisition:
-
Apply depolarizing voltage steps to elicit potassium currents (e.g., from -80 mV to +60 mV).
-
To determine Kd or IC50, apply a test pulse to elicit a steady-state current and perfuse the oocyte with increasing concentrations of this compound.
-
Record the resulting potassium currents.
-
-
Data Analysis:
-
Measure the steady-state outward current.
-
Plot the normalized current as a function of toxin concentration and fit the data to determine the Kd or IC50.
-
Cell Viability (MTT) Assay
This is a general protocol to assess the cytotoxicity of this compound on a cell line, such as HEK293 cells or cultured cardiac myocytes.
Objective: To determine if this compound has a cytotoxic effect on cells.
Materials:
-
Cells: HEK293 cells or cultured cardiac myocytes.
-
Culture Medium: Appropriate for the cell type.
-
This compound: At various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.
-
Solubilization Solution: e.g., DMSO or a solution of 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Toxin Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include untreated control wells.
-
MTT Incubation: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
In Vivo Activity
While extensive in vivo studies specifically for this compound are not widely published, related spider toxins have been evaluated in animal models. For instance, the toxicity of the crude venom of Chilobrachys jingzhao has been assessed in mice, with an intraperitoneal LD50 of 4.4 mg/kg.[7] Further in vivo studies are necessary to determine the pharmacokinetic and pharmacodynamic properties of purified this compound and to evaluate its therapeutic potential and safety profile in animal models of cardiac arrhythmias.
Conclusion and Future Directions
This compound is a potent and highly selective inhibitor of the cardiac sodium channel Nav1.5. Its unique mechanism of action, involving the trapping of the domain II voltage sensor, distinguishes it from other Nav1.5 modulators. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers interested in utilizing JZTX-III as a pharmacological tool.
Future research should focus on:
-
Detailed in vivo studies to assess the efficacy and safety of this compound in animal models of cardiac disease.
-
Structural studies to elucidate the precise molecular interactions between this compound and the Nav1.5 channel.
-
Structure-activity relationship studies to identify the key residues responsible for its high potency and selectivity, which could guide the design of novel, more drug-like analogues with improved therapeutic properties.
The continued investigation of this compound and related spider toxins holds significant promise for advancing our understanding of ion channel function and for the development of next-generation therapeutics for cardiovascular diseases.
References
- 1. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Voltage-Gated Sodium Channel Modulation by a New Spider Toxin Ssp1a Isolated From an Australian Theraphosid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-function and rational design of a spider toxin Ssp1a at human voltage-gated sodium channel subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Intricate Dance of a Spider Toxin: A Technical Guide to the Structure-Function Relationship of Jingzhaotoxin-III
For Researchers, Scientists, and Drug Development Professionals
Jingzhaotoxin-III (JZTX-III), a potent peptide neurotoxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao, presents a fascinating case study in the molecular intricacies of ion channel modulation. This technical guide provides an in-depth exploration of the structure-function relationship of JZTX-III, offering a valuable resource for researchers investigating ion channel pharmacology, venom-derived therapeutics, and the fundamental principles of protein-protein interactions.
Molecular Architecture: A Stable Scaffold for Potent Activity
This compound is a 36-amino acid peptide characterized by a highly stable and compact three-dimensional structure.[1][2] Its structural integrity is maintained by three disulfide bridges (Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31), which form the hallmark inhibitor cystine knot (ICK) motif.[1][2][3] This motif, common in spider toxins, confers remarkable resistance to chemical and thermal denaturation, a crucial attribute for its function in venom.
The solution structure of JZTX-III, determined by nuclear magnetic resonance (NMR) spectroscopy, reveals a fold composed of three β-strands connected by four turns.[3] A key feature of its surface topography is a prominent hydrophobic patch surrounded by charged residues.[3][4] This "Janus-faced" profile, with distinct hydrophobic and charged surfaces, is believed to be critical for its interaction with the lipid membrane and the voltage-gated ion channels it targets.[4]
Dual-Target Specificity: Modulating Sodium and Potassium Channels
This compound exhibits a unique pharmacological profile, acting as a gating modifier for two distinct types of voltage-gated ion channels: the cardiac sodium channel Naᵥ1.5 and the potassium channel Kᵥ2.1.[3][5] This dual specificity is a testament to the toxin's ability to recognize conserved structural elements within the voltage-sensing domains of these channels.[3]
Inhibition of the Cardiac Sodium Channel Naᵥ1.5
JZTX-III is a selective inhibitor of the tetrodotoxin-resistant (TTX-R) Naᵥ1.5 channel, which is predominantly expressed in cardiac myocytes.[1][6][7] It displays no significant effect on other Naᵥ isoforms such as Naᵥ1.2, Naᵥ1.4, Naᵥ1.6, and Naᵥ1.7.[2][6][7] The toxin is thought to bind to neurotoxin receptor site 4 on the channel, specifically targeting the extracellular S3-S4 linker of domain II (DIIS3-S4).[2][6][7] This interaction traps the voltage sensor in its closed state, thereby inhibiting channel activation.[2]
The functional consequence of this binding is a significant depolarizing shift in the voltage-dependence of activation. For instance, JZTX-III has been shown to cause a 10-mV to 13-mV depolarizing shift in the channel activation threshold.[1][4] This means that a stronger depolarization is required to open the channel in the presence of the toxin.
Modulation of the Kᵥ2.1 Potassium Channel
In addition to its effects on Naᵥ1.5, JZTX-III also modulates the voltage-gated potassium channel Kᵥ2.1.[3][5] It binds to the voltage-sensor paddle of the Kᵥ2.1 channel, a region analogous to its binding site on Naᵥ1.5.[2][8] The interaction with Kᵥ2.1 results in a shift of the activation curve to more depolarized voltages and an acceleration of the deactivation kinetics.[4][5]
Quantitative Analysis of Toxin-Channel Interactions
The potency and affinity of this compound for its target channels have been quantified through various electrophysiological and binding assays. A summary of these key quantitative parameters is presented below.
| Parameter | Channel | Value | Experimental System | Reference |
| IC₅₀ | Naᵥ1.5 | 0.38 µM | Rat cardiac myocytes | [1][4] |
| IC₅₀ | Naᵥ1.5 | 348 nM | HEK293 cells | [6][7] |
| IC₅₀ | Kᵥ2.1 | 0.71 ± 0.01 µM | Not specified | [2] |
| Kₔ | Kᵥ2.1 | 0.43 µM | Not specified | [3][4] |
Key Residues in the Structure-Function Relationship
Site-directed mutagenesis studies have been instrumental in identifying the critical amino acid residues on both this compound and its target channels that govern their interaction.
Functional Hotspots on this compound
Alanine-scanning mutagenesis of JZTX-III has revealed distinct but partially overlapping bioactive surfaces for its interaction with Naᵥ1.5 and Kᵥ2.1.
-
Interaction with Naᵥ1.5: The binding to Naᵥ1.5 is critically dependent on two acidic residues, Asp1 and Glu3, and an exposed hydrophobic patch formed by four tryptophan residues: Trp8, Trp9, Trp28, and Trp30.[2]
-
Interaction with Kᵥ2.1: The functional surface for Kᵥ2.1 binding is composed of four hydrophobic residues (Trp8, Trp28, Trp30, and Val33) and three charged residues (Arg13, Lys15, and Glu34).[2][8]
These findings support the hypothesis that spider toxins can utilize partially overlapping surfaces to interact with different ion channel types.[2][8]
Channel Residues Crucial for Toxin Binding
Mutagenesis studies on the ion channels have also identified key residues that form the binding pocket for JZTX-III.
-
Naᵥ1.5: Mutations of Ser799, Arg800, and Leu804 in the DIIS3-S4 linker of Naᵥ1.5 have been shown to reduce the toxin's sensitivity, indicating their direct involvement in the interaction.[2]
-
Kᵥ2.1: On the Kᵥ2.1 channel, several residues in the voltage-sensor paddle are crucial for JZTX-III binding. Alanine replacement of Phe274, Lys280, Ser281, Leu283, Gln284, and Val288 significantly decreased the toxin's affinity, with Ser281 being the most critical determinant.[8]
Visualizing the Molecular Mechanisms and Experimental Approaches
To further elucidate the complex interplay between this compound and its targets, as well as the experimental workflows used to study them, the following diagrams are provided.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. Endogenous KCNE Subunits Govern Kv2.1 K+ Channel Activation Kinetics in Xenopus Oocyte Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. Inhibitory effects of hesperetin on Nav1.5 channels stably expressed in HEK 293 cells and on the voltage-gated cardiac sodium current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological properties of mouse and epitope-tagged human cardiac sodium channel Na v1.5 expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitor Cystine Knot (ICK) Motif of Jingzhaotoxin-III: A Structural and Functional Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jingzhaotoxin-III (JZTX-III) is a potent neurotoxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao. This 36-amino acid peptide has garnered significant interest in the scientific community due to its selective inhibitory effects on voltage-gated sodium (Nav) and potassium (Kv) channels, specifically Nav1.5 and Kv2.1.[1][2] At the heart of JZTX-III's remarkable stability and biological activity lies a conserved protein structural motif known as the inhibitor cystine knot (ICK).
This technical guide provides a comprehensive overview of the ICK motif within this compound, its structural characteristics, and its functional implications for ion channel modulation. We will delve into the quantitative biophysical data, detailed experimental methodologies used in its characterization, and visual representations of its structure and mechanism of action.
The Inhibitor Cystine Knot (ICK) Motif: A Core of Stability
The ICK motif is characterized by a unique disulfide bridge pattern that creates a highly stable and compact structure. In this compound, the six cysteine residues form three disulfide bonds with a CysI-CysIV, CysII-CysV, and CysIII-CysVI connectivity.[3] This arrangement forms a pseudo-knotted structure where a ring formed by two disulfide bridges and the intervening backbone is pierced by the third disulfide bond. This intricate architecture confers exceptional resistance to thermal denaturation, proteolysis, and extreme pH, making the ICK motif an attractive scaffold for drug design.
The three-dimensional structure of this compound, as determined by 2D NMR, reveals a compact fold composed of three β-strands.[1] This structural arrangement presents a hydrophobic patch on the molecular surface, which is thought to be crucial for its interaction with the voltage-sensing domains of its target ion channels.
Quantitative Data
The biophysical and pharmacological properties of this compound have been characterized through various experimental techniques. The following tables summarize the key quantitative data.
| Biophysical Properties of this compound | |
| Amino Acid Sequence | DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP[4] |
| Molecular Mass | 3919.53 Da[4] |
| Number of Residues | 36[3] |
| Disulfide Bridges | Cys4-Cys19, Cys11-Cys24, Cys18-Cys31[4] |
| Pharmacological Activity of this compound | ||
| Target Channel | Parameter | Value |
| Nav1.5 | IC₅₀ | 348 nM[4] |
| Nav1.5 | IC₅₀ | 0.38 µM[3] |
| Kv2.1 | K_d_ | 0.43 µM[1] |
| Kv2.1 | IC₅₀ | ~700 nM[2] |
Mechanism of Action
This compound functions as a gating modifier of both Nav1.5 and Kv2.1 channels.[1] Rather than physically occluding the ion conduction pore, the toxin binds to the voltage-sensing domain (VSD) of the channels, thereby altering their gating properties.
In the case of Nav1.5, JZTX-III shifts the voltage-dependence of activation to more depolarized potentials, making it more difficult to open the channel.[3] For Kv2.1, it also modifies the channel's gating, although the precise details of this interaction are still under investigation. This dual activity on both sodium and potassium channels highlights the sophisticated molecular recognition capabilities of this toxin.
Experimental Protocols
The characterization of this compound and its ICK motif has relied on a combination of biochemical, structural, and electrophysiological techniques. Below are detailed methodologies for key experiments.
Determination of Disulfide Bridges
The disulfide connectivity of this compound was determined using a chemical strategy involving partial reduction and sequence analysis.[3] A similar, detailed protocol for other spider toxins is as follows:
-
Partial Reduction:
-
Dissolve the purified peptide in 0.1 M citrate buffer (pH 3.0) containing 6 M guanidine-HCl.
-
Add tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.
-
Incubate the reaction mixture at 40°C for 10-30 minutes to achieve partial reduction of the disulfide bonds.
-
Stop the reaction by acidification with trifluoroacetic acid (TFA).
-
-
Separation of Intermediates:
-
Separate the partially reduced intermediates using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Elute with a linear gradient of acetonitrile in 0.1% TFA.
-
-
Alkylation and Sequencing:
-
Collect the fractions corresponding to the different partially reduced species.
-
Alkylate the free sulfhydryl groups with iodoacetamide.
-
Determine the positions of the alkylated cysteines by Edman degradation. By analyzing the different partially reduced and alkylated intermediates, the complete disulfide bridge pattern can be deduced.
-
2D NMR Structure Determination
The three-dimensional solution structure of this compound was determined using 2D ¹H NMR spectroscopy.[1] The general protocol for a related toxin, Jingzhaotoxin-I, is as follows:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a buffer of 90% H₂O/10% D₂O or 99.9% D₂O to a concentration of 1-2 mM.
-
Adjust the pH to a value between 3.0 and 5.0.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Typical experiments include:
-
Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space (< 5 Å).
-
Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) to identify scalar-coupled protons.
-
-
-
Structure Calculation and Refinement:
-
Assign the NMR resonances to specific protons in the amino acid sequence.
-
Use the distance restraints from the NOESY spectra to calculate an ensemble of 3D structures using software such as CYANA or XPLOR-NIH.
-
Refine the structures to obtain a final, high-resolution model of the peptide.
-
Whole-Cell Patch-Clamp Electrophysiology
The inhibitory effects of this compound on Nav1.5 and Kv2.1 channels were quantified using the whole-cell patch-clamp technique.[2][3]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that stably or transiently expresses the ion channel of interest (Nav1.5 or Kv2.1).
-
-
Electrophysiological Recording:
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions to isolate the desired currents (sodium or potassium).
-
Use a glass micropipette to form a high-resistance seal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Apply specific voltage protocols to elicit channel activation and inactivation.
-
Record the ionic currents in the absence (control) and presence of varying concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each toxin concentration.
-
Construct a dose-response curve and fit the data to the Hill equation to determine the IC₅₀ value.
-
Analyze the voltage-dependence of activation and inactivation by fitting the data to a Boltzmann function.
-
Conclusion and Future Directions
This compound, with its stable ICK motif, represents a fascinating example of nature's ingenuity in creating potent and selective biomolecules. Its ability to modulate the activity of both Nav1.5 and Kv2.1 channels makes it a valuable pharmacological tool for studying the structure and function of these important ion channels. The inherent stability of the ICK scaffold also makes it a promising template for the design of novel therapeutics targeting a range of ion channel-related diseases. Further research into the precise molecular determinants of this compound's interaction with its target channels will undoubtedly pave the way for the development of next-generation channel modulators with improved selectivity and efficacy.
References
- 1. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Nav1.5 blocker [smartox-biotech.com]
- 3. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Jingzhaotoxin-III: A Technical Guide to a Selective Gating Modifier of Voltage-Gated Ion Channels
Executive Summary
Jingzhaotoxin-III (JZTX-III) is a peptide neurotoxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1][2] As a member of the inhibitor cystine knot (ICK) structural family, JZTX-III functions as a potent and selective gating modifier of specific voltage-gated ion channels.[2][3] It exhibits high affinity for the cardiac sodium channel NaV1.5 and the potassium channel Kv2.1, while showing negligible effects on other tested NaV and Kv subtypes.[4] Its mechanism involves binding to the voltage-sensing domain of these channels, trapping them in a closed or resting state and thereby inhibiting their activation.[2][4][5] This high selectivity, particularly for NaV1.5, makes JZTX-III an invaluable pharmacological tool for dissecting the structure-function relationships of ion channels and a potential lead compound for developing therapeutics targeting cardiac arrhythmias or cancer, where NaV1.5 and Kv2.1 play critical roles. This document provides a comprehensive overview of JZTX-III's molecular profile, pharmacological activity, mechanism of action, and the experimental methodologies used for its characterization.
Introduction
Voltage-gated ion channels are fundamental transmembrane proteins responsible for generating and propagating action potentials in excitable cells.[6] Their precise regulation is critical for physiological processes ranging from neuronal communication to cardiac muscle contraction. Animal venoms, particularly from spiders and scorpions, are a rich source of peptide toxins that have evolved to target these channels with high specificity and affinity.[3][7] These toxins, often referred to as gating modifiers, do not block the ion-conducting pore but instead bind to the channel's voltage-sensing domains (VSDs), altering their activation or inactivation kinetics.[5][7]
This compound (JZTX-III), derived from the venom of the tarantula Chilobrachys jingzhao, has emerged as a unique gating modifier due to its selective inhibition of the cardiac sodium channel NaV1.5 and the potassium channel Kv2.1.[1][2][4] This specificity distinguishes it from many other spider toxins and provides a powerful molecular probe for studying the distinct biophysical properties of these channel isoforms.
Molecular Profile of this compound
JZTX-III is a 36-amino acid peptide stabilized by three disulfide bridges, forming a characteristic inhibitor cystine knot (ICK) motif.[1][2] This compact, stable structure is common among spider toxins and contributes to their resistance to proteolysis.[2][3] The solution structure of JZTX-III has been determined by NMR, revealing a hydrophobic patch surrounded by charged residues, which is crucial for its interaction with ion channels.[2]
| Property | Value | Reference |
| Abbreviation | JZTX-III; β-TRTX-Cj1α | [4] |
| Source | Chilobrachys jingzhao (Chinese tarantula) | [1] |
| Molecular Weight | 3919.5 Da | |
| Formula | C174H241N47O46S6 | |
| Amino Acid Sequence | DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP | |
| Structure | Inhibitor Cystine Knot (ICK) motif; 3 disulfide bridges (C4-C19, C11-C24, C18-C31) | [1][2] |
Pharmacological Activity and Selectivity
JZTX-III's primary value lies in its selective inhibition of a narrow range of ion channels. It potently modulates NaV1.5 and Kv2.1 while having no significant effect on a panel of other closely related channel subtypes.
Quantitative Data on Channel Inhibition
The inhibitory potency of JZTX-III has been quantified using electrophysiological techniques, primarily whole-cell patch clamp. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values highlight its selectivity.
| Target Channel | Cell Type | Potency (IC50 / Kd) | Effect | Reference |
| NaV1.5 (human) | HEK293T cells | IC50: ~604 nM | Inhibition of activation | [8] |
| NaV1.5 (isoform unspecified) | - | IC50: 348 nM | Selective blocker | |
| NaV1.5 (in heart/cancer cells) | - | IC50: ~350 nM | Inhibition of activation | [4] |
| TTX-resistant VGSCs | Rat cardiac myocytes | IC50: 380 nM | Inhibition of activation | [1] |
| Kv2.1 | - | IC50: ~700 nM | Inhibition | [4] |
| Kv2.1 | - | Kd: 430 nM | Binding | [2] |
| NaV1.2, NaV1.4, NaV1.6, NaV1.7 | - | No effect | N/A | [4] |
| Kv1.1, Kv1.2, Kv1.3 | - | No effect | N/A | [5] |
| Kv1.4, Kv3.1, Kv4.1-4.3 | - | No effect | N/A | [4] |
| VGCCs | Dorsal root ganglion neurons | No effect | N/A | [1] |
Effects on Channel Gating Kinetics
As a gating modifier, JZTX-III alters the voltage-dependent properties of its target channels rather than occluding the pore. Its primary effect is to make channel activation more difficult.
| Parameter | Effect | Channel | Reference |
| Activation Threshold | 10-mV depolarizing shift | TTX-r VGSCs (cardiac) | [1] |
| Voltage Dependence of Activation | Shifted to more positive potentials | NaV and Kv2.1 channels | [5] |
| Channel State | Traps voltage sensor in the closed state | NaV and Kv2.1 channels | [5] |
| Fast Inactivation | Slows at high concentrations (>1 µM) | hNaV1.5 | [9] |
Mechanism of Action: Voltage Sensor Trapping
The mechanism of JZTX-III is a classic example of "voltage sensor trapping." Voltage-gated ion channels possess four homologous domains (I-IV), each containing a voltage-sensing module (segments S1-S4). The positively charged S4 segment moves in response to changes in membrane potential, initiating channel opening.[10] JZTX-III binds to an extracellular loop connecting the S3 and S4 segments, primarily in domain II (DII) of the NaV1.5 channel.[4][8] This binding site is known as neurotoxin receptor site 4.[1][4][7] By docking to this site, JZTX-III physically impedes the outward movement of the DII-S4 voltage sensor, effectively trapping the channel in a closed conformation and requiring a stronger depolarization to activate.
Caption: JZTX-III binds the DIIS3-S4 loop, trapping the S4 voltage sensor and inhibiting activation.
Molecular Basis of Toxin-Channel Interaction
The high selectivity of JZTX-III for NaV1.5 over other sodium channel isoforms has been elucidated through site-directed mutagenesis and molecular modeling studies.[8] The interaction is governed by specific electrostatic and hydrophobic contacts between key residues on both the toxin and the channel.
-
Key Toxin Residues: Alanine-scanning mutagenesis has identified two acidic residues at the N-terminus (Asp1, Glu3) and a large hydrophobic patch formed by four tryptophan residues (Trp8, Trp9, Trp28, Trp30) as critical for binding to NaV1.5.[4][8]
-
Key Channel Residues: The selectivity for NaV1.5 is primarily conferred by a single arginine residue (Arg800) located in the DIIS3-S4 linker.[8] This residue is not conserved in JZTX-III-insensitive NaV subtypes. Mutating this residue in NaV1.5 (R800D) dramatically decreases toxin affinity, while introducing it into the corresponding position in NaV1.7 (D816R) significantly increases sensitivity to JZTX-III.[8]
References
- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal toxins acting on voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Jingzhaotoxin-IX, a novel gating modifier of both sodium and potassium channels from Chinese tarantula Chilobrachys jingzhao - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Animal Toxins Influence Voltage-Gated Sodium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Jingzhaotoxin-III in Cardiac Myocyte Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jingzhaotoxin-III (JZTX-III) is a peptide toxin isolated from the venom of the Chinese spider, Chilobrachys jingzhao.[1][2] Comprising 36 amino acid residues stabilized by three disulfide bridges, JZTX-III has emerged as a valuable pharmacological tool for the investigation of cardiac electrophysiology.[1] Its high selectivity for the cardiac voltage-gated sodium channel subtype NaV1.5 makes it a potent and specific modulator of cardiac myocyte function.[3] These application notes provide a comprehensive overview of JZTX-III, its mechanism of action, and detailed protocols for its use in studying cardiac myocytes.
Mechanism of Action
This compound selectively inhibits the tetrodotoxin-resistant voltage-gated sodium channels (VGSCs) found in cardiac myocytes.[1] Its primary target is the NaV1.5 channel isoform, which is crucial for the initiation and propagation of the cardiac action potential.[3] The toxin is thought to bind to neurotoxin receptor site 4 on the S3-S4 linker of domain II of the NaV1.5 channel alpha subunit.[1][3] This interaction does not block the pore but instead modifies the channel's gating properties. Specifically, JZTX-III causes a depolarizing shift in the voltage-dependence of activation, making it more difficult to open the channel in response to membrane depolarization.[1]
In addition to its effects on sodium channels, JZTX-III has also been shown to bind to the Kv2.1 potassium channel, although its primary characterized effect in cardiac myocytes is on NaV1.5.[2][4] This dual activity, though less pronounced for Kv2.1, should be considered when designing and interpreting experiments.
Signaling Pathway of JZTX-III in Cardiac Myocytes
Caption: Mechanism of this compound action on cardiac myocyte NaV1.5 channels.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Channel/Cell Type | Reference |
| IC50 | 0.38 µM (380 nM) | Tetrodotoxin-resistant VGSCs in rat cardiac myocytes | [1] |
| IC50 | 348 nM | NaV1.5 Channels | [3] |
| Kd | 0.43 µM | Kv2.1 Channel | [4] |
| Effect on Activation | 10 mV depolarizing shift | Tetrodotoxin-resistant VGSCs in rat cardiac myocytes | [1] |
Experimental Protocols
Electrophysiological Recording of Na+ Currents in Isolated Cardiac Myocytes
This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of JZTX-III on NaV1.5 currents.
Materials:
-
Isolated primary adult ventricular myocytes (e.g., from rat or mouse)
-
This compound (reconstituted in appropriate solvent as per manufacturer's instructions)
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Patch-clamp amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Microscope with perfusion system
Procedure:
-
Isolate ventricular myocytes using established enzymatic digestion protocols.
-
Allow myocytes to adhere to a glass coverslip in a recording chamber mounted on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes with a resistance of 1-3 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a healthy, rod-shaped myocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV to ensure complete recovery of sodium channels from inactivation.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms).
-
After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of JZTX-III (e.g., starting from 100 nM to 1 µM).
-
Record sodium currents at various concentrations of JZTX-III to determine the dose-response relationship and calculate the IC50.
-
To study the voltage-dependence of activation, measure the peak current at each voltage step and normalize it to the maximum current. Fit the data with a Boltzmann function before and after JZTX-III application.
Calcium Imaging in Cardiac Myocytes
While JZTX-III's primary effect is on sodium channels, downstream consequences on calcium handling can be investigated. This protocol outlines a method for measuring intracellular calcium transients.
Materials:
-
Isolated cardiac myocytes
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Confocal microscope with a 488 nm laser line and appropriate emission filters
-
Field stimulation electrodes
Procedure:
-
Load isolated myocytes with 5-10 µM Fluo-4 AM (with 0.02% Pluronic F-127) in Tyrode's solution for 20-30 minutes at room temperature.
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification.
-
Place the coverslip with dye-loaded cells in a perfusion chamber on the confocal microscope.
-
Pace the myocytes at a steady frequency (e.g., 1 Hz) using field stimulation to elicit regular calcium transients.
-
Acquire baseline calcium transients using line-scan mode to achieve high temporal resolution.
-
Perfuse the chamber with Tyrode's solution containing JZTX-III at a concentration expected to affect excitability (e.g., 500 nM).
-
Continue pacing and record changes in the amplitude, duration, and kinetics of the calcium transients. A reduction in excitability due to NaV1.5 inhibition may lead to altered or failed calcium transients.
Experimental Workflow
The following diagram illustrates a logical workflow for characterizing the effects of this compound on cardiac myocytes.
Caption: Experimental workflow for studying this compound effects on cardiac myocytes.
Safety and Handling
This compound is a potent toxin and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) provided by the supplier for detailed handling and disposal instructions. For research use only. Not for human or veterinary use.
References
- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oxfordreference.com [oxfordreference.com]
- 3. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 4. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Jingzhaotoxin-III in Cancer Cell Line Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Jingzhaotoxin-III in cancer cell line research. This compound, a peptide toxin isolated from the venom of the Chinese spider Chilobrachys jingzhao, has emerged as a valuable tool for investigating the role of voltage-gated sodium channels (VGSCs) in cancer pathophysiology.[1] Its high selectivity for the Nav1.5 sodium channel subtype makes it particularly useful for studying cancers where this channel is overexpressed.[2][3][4]
Introduction
This compound is a 36-amino acid peptide that selectively blocks the Nav1.5 voltage-gated sodium channel.[1][2] While its effects have been extensively studied in cardiac myocytes, its application in oncology is a growing field of interest.[1][5] The Nav1.5 channel, encoded by the SCN5A gene, is often aberrantly expressed in various cancer cells, including breast, colon, and prostate cancer, where its activity is linked to enhanced cellular invasion and metastasis. This compound offers a specific means to probe the function of Nav1.5 in these processes and to evaluate its potential as a therapeutic target.
Mechanism of Action
This compound selectively inhibits the activation of the Nav1.5 channel, with a reported IC50 value of approximately 350 nM in human MDA-MB-231 breast cancer cells.[2] It is important to note that it is inactive on other sodium channel subtypes such as Nav1.2, Nav1.4, Nav1.6, and Nav1.7, highlighting its specificity.[2][3][4] The toxin is believed to bind to receptor site 4 on the channel.[1][2] In addition to its primary target, this compound has also been shown to inhibit the Kv2.1 potassium channel, albeit with a lower affinity (IC50 of ~700 nM).[2][6] This dual activity should be considered when interpreting experimental results.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity on ion channels relevant to cancer research.
| Toxin | Target Ion Channel | Cell Line | IC50 Value | Reference |
| This compound | Nav1.5 | Human MDA-MB-231 breast cancer cells | ~350 nM | [2] |
| This compound | Nav1.5 | Rat cardiac myocytes | 0.38 µM | [1][5] |
| This compound | Kv2.1 | Not specified | ~700 nM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without toxin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol can be used to investigate the effect of this compound on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Nav1.5 channel.
Experimental Workflow for Investigating this compound Effects
Caption: Workflow for studying this compound in cancer cells.
Hypothetical Downstream Signaling Cascade Affected by this compound
While direct evidence for this compound's impact on specific downstream signaling in cancer is limited, blocking Nav1.5 is known to affect pathways involved in cell survival and proliferation. The following diagram illustrates a plausible cascade.
Caption: Potential downstream effects of this compound.
References
- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Jingzhaotoxin III | Voltage-gated Sodium (NaV) Channels | Bio-Techne [bio-techne.com]
- 4. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 5. This compound, A Selective NaV1.5 Channel Blocker - Creative Peptides [creative-peptides.com]
- 6. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recombinant Expression of Jingzhaotoxin-III in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jingzhaotoxin-III (JZTX-III) is a 36-residue peptide cardiotoxin originally isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1][2][3] It is a promising candidate for drug development due to its specific inhibitory effects on the human voltage-gated potassium channel subtype hKv2.1 and the sodium channel subtype hNav1.5, which are predominantly expressed in cardiac myocytes.[1][2][3] Natural extraction from venom yields insufficient quantities for extensive research and clinical applications, making recombinant expression a critical alternative.[1][2][3] This document outlines a detailed protocol for the efficient expression and purification of bioactive recombinant this compound (rJZTX-III) in Escherichia coli.
The expression of disulfide-bond-rich peptides like JZTX-III in the reducing cytoplasmic environment of typical E. coli strains like BL21 (DE3) is often challenging, leading to misfolding and aggregation.[1][4] To overcome this, the use of specialized strains such as SHuffle T7 Express, which has a more oxidizing cytoplasm, is recommended to facilitate correct disulfide bond formation.[1][3] Furthermore, the utilization of a fusion tag, such as Small Ubiquitin-like Modifier (SUMO), can enhance protein solubility and expression.
Data Presentation
A summary of the quantitative data for the recombinant expression of JZTX-III in E. coli is presented below.
| Parameter | Value | Reference |
| Expression System | Galactose auto-induction system | [1][2][3] |
| Host Strain | E. coli SHuffle T7 Express | [1][2][3] |
| Expression Vector | pWS-SUMO-JZTX-III | [1] |
| Fusion Tag | His6-SUMO | [1] |
| Purification Method | Ni-NTA Affinity Chromatography | [1][2][3] |
| Final Yield | 12.1 mg/L of purified bioactive rJZTX-III | [1][2][3] |
| Bioactivity (IC50) | 348 nM (on hNav1.5 channels) |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the recombinant expression and purification of JZTX-III.
Construction of the Expression Vector (pWS-SUMO-JZTX-III)
-
Gene Synthesis and Cloning: The gene sequence encoding this compound is synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into a suitable expression vector, such as pWS, containing a His6-SUMO fusion tag upstream of the multiple cloning site. A terminal codon should be included at the 3'-end of the JZTX-III gene.[3]
-
Vector Verification: The integrity of the final recombinant plasmid (pWS-SUMO-JZTX-III) is confirmed by DNA sequencing.[3]
Transformation of E. coli
-
Host Strain: The chemically competent E. coli SHuffle T7 Express cells are used for transformation.[1]
-
Transformation Protocol:
-
Thaw a 50 µL aliquot of competent cells on ice.
-
Add 1-5 µL of the pWS-SUMO-JZTX-III plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-90 seconds.[5]
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-950 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.
-
Plate the transformed cells on a Luria-Bertani (LB) agar plate containing the appropriate antibiotic for selection.
-
Incubate the plate overnight at 30°C.[1]
-
Expression of Recombinant JZTX-III
-
Starter Culture: Inoculate a single colony of the transformed E. coli SHuffle T7 Express into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 30°C with shaking at 220 rpm.
-
Auto-induction:
-
Inoculate a larger volume of ZYM-505 auto-induction medium with the overnight starter culture (e.g., at a 1:100 ratio).[1][3]
-
The ZYM-505 medium consists of 1% N-Z-amine AS, 0.5% yeast extract, 25 mmol/L Na2HPO4, 25 mmol/L KH2PO4, 50 mmol/L NH4Cl, 5 mmol/L Na2SO4, 2 mmol/L MgSO4, 0.5% glycerol, and 0.05% glucose.[3]
-
Incubate the culture at 30°C with vigorous shaking (220 r/min).[1]
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
Harvest the cells when the OD600 stops increasing, typically by centrifugation.
-
Cell Lysis and Purification
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
In situ Purification using Ni-NTA Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with binding buffer.[1]
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His6-SUMO-JZTX-III fusion protein with an elution buffer containing a high concentration of imidazole.
-
Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the fusion protein.
-
Cleavage of the Fusion Tag and Final Purification
-
SUMO Protease Cleavage:
-
Suspend the Ni-NTA resin with the bound fusion protein in a protease buffer.[1][3]
-
Add SUMO protease to a final concentration of 20 U/mg of fusion protein.[1][3]
-
Incubate the cleavage reaction overnight at 30°C with shaking.[1][3]
-
Separate the cleaved rJZTX-III from the His6-SUMO tag and the protease by centrifugation, as the tag and protease will remain bound to the Ni-NTA resin.[1]
-
-
Desalination:
-
Purity and Identity Confirmation:
-
Assess the purity of the final rJZTX-III by SDS-PAGE and reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the molecular weight of the purified protein by mass spectrometry.
-
Bioactivity Assay
-
Whole-cell Patch-clamp Experiments:
-
The biological activity of the purified rJZTX-III can be assessed by its ability to inhibit the hNav1.5 sodium channel.
-
Transfect human embryonic kidney 293 (HEK293) cells with a plasmid encoding the hNav1.5 channel.[1]
-
Perform whole-cell patch-clamp recordings on the transfected cells 36-72 hours post-transfection.[1]
-
Apply different concentrations of the purified rJZTX-III to the cells and measure the inhibition of the sodium current to determine the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for recombinant expression and purification of JZTX-III.
Key Steps and Logical Relationships
Caption: Logical flow of key stages in rJZTX-III production.
References
Application Notes and Protocols: Labeling Jingzhaotoxin-III for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jingzhaotoxin-III (JZTX-III) is a 36-amino acid peptide toxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1][2] It is a valuable pharmacological tool for studying voltage-gated ion channels due to its high selectivity for the cardiac sodium channel NaV1.5 and the potassium channel Kv2.1.[3][4] JZTX-III inhibits the activation of NaV1.5 channels and modifies the gating of Kv2.1 channels.[5][6] To facilitate its use in binding assays, receptor localization studies, and high-throughput screening, this compound can be labeled with various tags, including biotin, fluorophores, and radioisotopes. This document provides detailed protocols for labeling this compound and its application in binding studies.
Toxin Characteristics and Binding Affinities
This compound is a polypeptide with a molecular weight of 3919.5 Da and contains three disulfide bridges that stabilize its structure.[1] Its selectivity for NaV1.5 over other sodium channel subtypes makes it a crucial tool for cardiac electrophysiology research.[3]
| Target Ion Channel | Reported Affinity (IC50/Kd) | Reference |
| NaV1.5 | 348 nM (IC50) | [3] |
| NaV1.5 | 380 nM (IC50) | [1] |
| Kv2.1 | 0.43 µM (Kd) | [6] |
| Kv2.1 | 0.71 µM (IC50) | [4] |
Signaling Pathway and Toxin Interaction
This compound exerts its inhibitory effects by interacting with the voltage-sensing domains of its target ion channels. In NaV1.5, it is thought to bind to the S3-S4 linker of domain II, thereby inhibiting channel activation.[3] For Kv2.1, it is suggested to dock at the voltage-sensor paddle.[4] The following diagram illustrates the general mechanism of action.
Mechanism of this compound action on voltage-gated ion channels.
Experimental Workflow for Labeling this compound
The general workflow for labeling this compound involves selecting an appropriate label, performing the conjugation reaction, purifying the labeled peptide, and validating its biological activity. The following diagram outlines this process.
General experimental workflow for labeling this compound.
Experimental Protocols
The following are detailed protocols for biotinylating, fluorescently labeling, and radioiodinating this compound. These protocols are based on general methods for peptide labeling and should be optimized for specific experimental conditions.[7][8][9]
Protocol 1: Biotinylation of this compound
This protocol describes the biotinylation of this compound on its primary amines (N-terminus and lysine side chains) using an NHS-ester functionalized biotin.
Materials:
-
This compound (≥95% purity)
-
EZ-Link™ NHS-PEG4-Biotin or similar NHS-ester of biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triethylamine (TEA)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns) or HPLC system for purification
-
Reaction tubes
Procedure:
-
Peptide Preparation: Dissolve this compound in DMF or DMSO to a final concentration of 1-2 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester of biotin in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Reaction Setup:
-
In a reaction tube, combine the dissolved this compound with a 3-5 fold molar excess of the dissolved biotin reagent.[7] The use of a molar excess of peptide to biotin helps to ensure mono-biotinylation.[7]
-
Add triethylamine to a final concentration of 20 mM to raise the pH and facilitate the reaction.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.[7]
-
Purification:
-
Desalting Column: Remove excess, unreacted biotin by passing the reaction mixture through a desalting column according to the manufacturer's instructions.
-
HPLC: For higher purity, use reverse-phase HPLC to separate the biotinylated peptide from the unlabeled peptide and excess biotin.
-
-
Quantification and Storage: Determine the concentration of the biotinylated this compound using a suitable method (e.g., BCA assay, if compatible, or UV absorbance at 280 nm). Store the labeled peptide at -20°C or -80°C.
Protocol 2: Fluorescent Labeling of this compound
This protocol outlines the labeling of this compound with an amine-reactive fluorescent dye.
Materials:
-
This compound (≥95% purity)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy3™ NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[10]
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Desalting column or HPLC system
-
Reaction tubes
Procedure:
-
Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-5 mg/mL.
-
Dye Preparation: Prepare a stock solution of the amine-reactive dye in anhydrous DMF or DMSO at a concentration of 10 mg/mL.
-
Reaction Setup:
-
Add the dissolved this compound to a reaction tube.
-
While vortexing, slowly add a 10-20 fold molar excess of the reactive dye to the peptide solution.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled this compound using a desalting column or HPLC to remove unreacted dye.
-
Quantification and Storage: Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the dye. Store the conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.
Protocol 3: Radioiodination of this compound
This protocol describes the direct radioiodination of tyrosine residues in this compound. This procedure should be performed in a facility equipped for handling radioactive materials.
Materials:
-
This compound (≥95% purity)
-
Na[¹²⁵I] or Na[¹³¹I]
-
Iodination reagent (e.g., Chloramine-T, Iodogen)
-
0.5 M Sodium Phosphate buffer, pH 7.5
-
Quenching solution (e.g., Sodium Metabisulfite)
-
Desalting column (e.g., Sephadex G-10) or HPLC system
-
Lead-shielded reaction vials
Procedure:
-
Reaction Setup:
-
Chloramine-T Method: In a shielded vial, add 10-20 µg of this compound to 50 µL of 0.5 M sodium phosphate buffer. Add 0.5-1.0 mCi of Na[¹²⁵I]. Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T (2 mg/mL in phosphate buffer).
-
Iodogen Method: Coat a reaction vial with 10-20 µg of Iodogen by evaporating a solution in chloroform. Add the peptide and Na[¹²⁵I] in phosphate buffer to the coated vial.
-
-
Incubation: Allow the reaction to proceed for 60-90 seconds at room temperature with occasional gentle mixing. Longer reaction times can lead to oxidation of the peptide.[11]
-
Quenching: Stop the reaction by adding 20 µL of sodium metabisulfite (4 mg/mL in phosphate buffer).
-
Purification: Separate the radioiodinated this compound from free radioiodine and other reactants using a desalting column or reverse-phase HPLC.[9]
-
Quantification and Storage: Measure the radioactivity of the purified product using a gamma counter. Calculate the specific activity. Store at 4°C and use within a few weeks due to radioactive decay.
Validation of Labeled this compound
After labeling and purification, it is crucial to validate the biological activity of the modified toxin. This can be achieved by performing a binding assay using cells expressing the target ion channel (e.g., HEK293 cells stably expressing NaV1.5). The binding affinity (Kd or IC50) of the labeled toxin should be determined and compared to the unlabeled toxin to ensure that the label does not significantly interfere with its function.
Conclusion
The protocols provided herein offer a starting point for the successful labeling of this compound for use in a variety of binding studies. Proper purification and validation are essential to ensure the quality and reliability of the labeled toxin for investigating the pharmacology of NaV1.5 and Kv2.1 channels. Researchers should optimize these protocols based on their specific experimental needs and available resources.
References
- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Jingzhaotoxin III | Voltage-gated Sodium (NaV) Channels | Bio-Techne [bio-techne.com]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Jingzhaotoxin - Wikipedia [en.wikipedia.org]
- 6. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sartorius.com [sartorius.com]
- 8. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 9. mdpi.com [mdpi.com]
- 10. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Non-specific binding of Jingzhaotoxin-III in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jingzhaotoxin-III (JZTX-III). The focus is on addressing potential issues related to non-specific binding in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound (JZTX-III) is a peptide toxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1][2][3] Its primary molecular target is the voltage-gated sodium channel NaV1.5, which is predominantly expressed in cardiac myocytes.[1][2][3][4][5] JZTX-III selectively inhibits the activation of NaV1.5.[2][4][5]
Q2: Does this compound have any known off-target effects?
A2: Yes, this compound has been shown to bind to and inhibit the voltage-gated potassium channel Kv2.1.[1][2][6] This interaction should be considered when designing and interpreting experiments, as it can contribute to the observed cellular effects.
Q3: What are the reported binding affinities of this compound for its primary and off-targets?
A3: The reported binding affinities and inhibitory concentrations for JZTX-III are summarized in the table below. These values can vary depending on the experimental system and conditions.
| Target | Parameter | Value | Cell Type/System | Reference |
| NaV1.5 | IC₅₀ | 348 nM | Not specified | [4][5] |
| IC₅₀ | ~350 nM | Heart or cancer cells | [2] | |
| IC₅₀ | 0.38 µM | Rat cardiac myocytes | [1][2] | |
| Kv2.1 | Kᵈ | 0.43 µM | Not specified | [1][6] |
| IC₅₀ | ~700 nM | Not specified | [2] | |
| IC₅₀ | 0.71 ± 0.01 µM | Not specified | [2] | |
| IC₅₀ | 3.62 µM | Hippocampal neurons | [7] |
Q4: What is the proposed binding site of this compound on NaV1.5 and Kv2.1?
A4: JZTX-III is thought to bind to the S3-S4 linker of domain II on the NaV1.5 channel.[4][5] For Kv2.1, it is suggested that JZTX-III docks at the voltage-sensor paddle.[2] The binding of JZTX-III to both channels involves a hydrophobic patch on the toxin's surface.[2][6][8]
Troubleshooting Guide: Non-specific Binding of this compound
High background or non-specific binding can be a significant issue in cellular assays involving peptide toxins like JZTX-III. This guide provides a systematic approach to troubleshoot and mitigate these problems.
Q5: I am observing a high background signal in my cellular assay with this compound. What are the potential causes and how can I reduce it?
A5: High background signal can stem from several factors related to the peptide itself, the assay conditions, or the cellular system. Here are some common causes and troubleshooting steps:
-
Hydrophobic Interactions: JZTX-III has a significant hydrophobic patch which can lead to non-specific binding to cell membranes and plasticware.[2][6][8]
-
Solution: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in your assay buffer to reduce hydrophobic interactions.
-
Solution: Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% to your buffers to block non-specific binding sites on surfaces.
-
-
Ionic Interactions: The charged residues on JZTX-III can interact non-specifically with charged components of the cell surface or assay plates.
-
Solution: Optimize the ionic strength of your assay buffer by adjusting the salt concentration (e.g., NaCl).
-
Solution: Adjust the pH of your assay buffer to modulate the charge of the peptide and the cell surface, which can help minimize electrostatic interactions.
-
-
Sub-optimal Blocking: Inadequate blocking of non-specific binding sites on the cells or substrate can lead to high background.
-
Solution: Increase the concentration and/or incubation time of your blocking agent (e.g., BSA or non-fat dry milk).
-
Q6: How can I experimentally distinguish between specific binding to NaV1.5 or Kv2.1 and non-specific binding of this compound?
A6: A combination of control experiments is crucial to differentiate between specific and non-specific binding.
-
Competition Binding Assay: This is a gold-standard method.
-
Principle: A labeled version of JZTX-III (e.g., radiolabeled or fluorescently tagged) is competed with an excess of unlabeled ("cold") JZTX-III. Specific binding is displaceable by the cold ligand, while non-specific binding is not.
-
Workflow:
-
Incubate your cells or membrane preparations with the labeled JZTX-III.
-
In a parallel set of experiments, co-incubate the labeled JZTX-III with a 100- to 1000-fold molar excess of unlabeled JZTX-III.
-
Measure the bound signal in both conditions. The difference between the total binding (labeled JZTX-III only) and the non-displaceable binding (in the presence of excess unlabeled JZTX-III) represents the specific binding.
-
-
-
Control Cell Lines: Utilize cell lines that do not express the target channel.
-
Principle: If JZTX-III shows significant binding to cells that lack NaV1.5 or Kv2.1, this binding is likely non-specific.
-
Workflow:
-
Select a parental cell line (e.g., HEK293, CHO) that does not endogenously express NaV1.5 or Kv2.1.
-
Perform your binding assay on both the parental cell line and the cell line engineered to express your target channel.
-
Significant signal in the parental cell line indicates non-specific binding.
-
-
-
Pharmacological Blockade: Use known blockers of the target channel.
-
Principle: Pre-treatment with a known, specific blocker of NaV1.5 (e.g., Tetrodotoxin in sensitive channels, though NaV1.5 is resistant) or Kv2.1 should prevent the specific binding of JZTX-III.
-
Workflow:
-
Pre-incubate your cells with a saturating concentration of a specific blocker for NaV1.5 or Kv2.1.
-
Add labeled JZTX-III and measure the binding. A reduction in signal compared to the control without the blocker suggests specific binding.
-
-
Below is a workflow diagram for differentiating specific from non-specific binding:
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for assessing the functional effect of JZTX-III on NaV1.5 or Kv2.1 channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Preparation:
- Culture HEK293 or CHO cells stably or transiently expressing the human NaV1.5 or Kv2.1 channel.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (for NaV1.5): (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal Solution (for NaV1.5): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
- External Solution (for Kv2.1): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal Solution (for Kv2.1): (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 ATP-Mg (pH 7.2 with KOH).
3. Recording:
- Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell patch-clamp configuration.
- For NaV1.5, hold the cell at -100 mV and apply depolarizing steps (e.g., to -10 mV) to elicit sodium currents.
- For Kv2.1, hold the cell at -80 mV and apply depolarizing steps (e.g., to +40 mV) to elicit potassium currents.
- After establishing a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of JZTX-III.
- Record the changes in current amplitude and channel gating properties.
Protocol 2: Radioligand Competition Binding Assay
This protocol describes a competition binding assay using a radiolabeled ligand to determine the binding of unlabeled JZTX-III to membranes prepared from cells expressing the target channel.
1. Membrane Preparation:
- Harvest cells expressing NaV1.5 or Kv2.1.
- Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, set up the following in triplicate:
- Total Binding: Membrane preparation + radioligand (e.g., [³H]-Saxitoxin for some NaV channels) + binding buffer.
- Non-specific Binding: Membrane preparation + radioligand + a high concentration of a known competing ligand (e.g., unlabeled saxitoxin).
- Competition: Membrane preparation + radioligand + varying concentrations of unlabeled JZTX-III.
- Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
- Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the concentration of unlabeled JZTX-III.
- Determine the IC₅₀ value from the resulting competition curve.
Signaling Pathways
NaV1.5 Downstream Signaling
In cardiomyocytes, the primary function of NaV1.5 is to initiate the action potential. Its dysfunction is linked to various cardiac arrhythmias.[1][3][9][10][11] Downstream signaling can be influenced by changes in intracellular sodium and calcium concentrations.
Kv2.1 Downstream Signaling
Kv2.1 channels are involved in regulating neuronal excitability and have been implicated in apoptosis.[12] Inhibition of Kv2.1 by JZTX-III could affect these pathways.
References
- 1. Heritable arrhythmia syndromes associated with abnormal cardiac sodium channel function: ionic and non-ionic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Inherited Arrhythmias of the Cardiac Sodium Channel Nav1.5 [frontiersin.org]
- 4. Divalent cation competition with [3H]saxitoxin binding to tetrodotoxin- resistant and -sensitive sodium channels. A two-site structural model of ion/toxin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jingzhaotoxin-35, a novel gating-modifier toxin targeting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardiac Sodium Channel Nav1.5 Mutations and Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When the Gates Swing Open Only: Arrhythmia Mutations That Target the Fast Inactivation Gate of Nav1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Life Cycle of the Cardiac Voltage-Gated Sodium Channel NaV1.5 [frontiersin.org]
- 12. Mediation of Neuronal Apoptosis by Kv2.1-Encoded Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Jingzhaotoxin-III Electrophysiology Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting electrophysiology data related to Jingzhaotoxin-III (JzTx-III). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a peptide toxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1][2] Its primary target is the voltage-gated sodium channel subtype Nav1.5, which is predominantly expressed in cardiac myocytes.[3][4][5] It acts as a selective blocker of Nav1.5 channels.[3][4]
Q2: What is the mechanism of action of this compound on Nav1.5 channels?
A2: this compound is a gating modifier that binds to the S3-S4 linker of domain II in the Nav1.5 channel, a region that acts as the voltage sensor.[3][4] This interaction inhibits the activation of the channel.[3][4] It is classified as a site 4 toxin.[1][2]
Q3: Does this compound affect other ion channels?
A3: Yes, besides its primary target Nav1.5, this compound has been shown to inhibit the potassium channel Kv2.1, although with a lower potency than for Nav1.5.[1] It displays no significant effect on other Nav channel isoforms such as Nav1.2, Nav1.4, Nav1.6, and Nav1.7.[3][4]
Q4: How does this compound affect the gating properties of Nav1.5 channels?
A4: this compound causes a depolarizing shift in the voltage-dependence of Nav1.5 activation. A shift of approximately +10 mV to +13 mV has been reported.[1][2][5] It also accelerates the deactivation kinetics of the channel.[5] At higher concentrations (e.g., 1-5 µM), it has been observed to slow the fast inactivation of Nav1.5.
Q5: How should I prepare and store this compound?
A5: this compound is soluble in water or saline buffers up to 1-5 mg/mL. It is recommended to store the lyophilized powder at -20°C. For reconstituted aliquots, it is best to store them at -80°C and avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Channel/Cell Type | Reference |
| IC50 (Nav1.5) | 348 nM | Nav1.5 | [3][4] |
| IC50 (Nav1.5) | 0.38 µM | Rat Cardiac Myocytes | [2][5] |
| IC50 (Kv2.1) | ~700 nM (0.71 µM) | Kv2.1 | [1] |
| Activation Shift (V50) | +10 mV to +13 mV (depolarizing) | Nav1.5 / Rat Cardiac Myocytes | [1][2][5] |
| Deactivation Time Constant (τ) at +100 mV | Control: 37 ± 2.5 ms; 5 µM JzTx-III: 13.8 ± 0.9 ms | Nav1.5 | [5] |
| Selectivity | No effect on Nav1.2, Nav1.4, Nav1.6, Nav1.7 | Various | [3][4] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings from Cells Expressing Nav1.5
This protocol is designed for mammalian cells (e.g., HEK293) stably or transiently expressing the human Nav1.5 channel.
1. Cell Preparation:
-
Culture cells in appropriate media and conditions.
-
For recording, plate cells onto glass coverslips at a suitable density to allow for isolated single cells.
-
Use cells for recording 24-48 hours after plating.
2. Recording Solutions:
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Internal Solution | CsF | 110 |
| CsCl | 20 | |
| NaF | 10 | |
| EGTA | 10 | |
| HEPES | 10 | |
| pH adjusted to 7.35 with CsOH |
3. Voltage-Clamp Protocols:
-
Activation (I-V Curve):
-
Holding potential: -120 mV.
-
Apply a series of depolarizing test pulses from -90 mV to +40 mV in 5 mV increments for 20-50 ms.
-
Allow sufficient time between pulses for recovery from inactivation (e.g., 5 seconds).
-
-
Steady-State Inactivation:
-
Holding potential: -120 mV.
-
Apply a 500 ms conditioning pre-pulse to a range of potentials from -140 mV to -30 mV.
-
Immediately follow with a 20 ms test pulse to -20 mV to measure the fraction of available channels.
-
-
Recovery from Inactivation:
-
Use a two-pulse protocol.
-
A depolarizing pulse (e.g., to -20 mV for 20 ms) to induce inactivation.
-
Return to a hyperpolarized potential (e.g., -120 mV) for a variable duration.
-
A second test pulse to -20 mV to assess the extent of recovery.
-
Application of this compound
-
Prepare stock solutions of JzTx-III in the external recording solution.
-
Apply the toxin to the cells using a perfusion system.
-
Allow sufficient time for the toxin to equilibrate and its effects to stabilize before recording. The binding kinetics may be slow, so monitor the current inhibition over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very small Nav1.5 currents | Poor cell health; Low channel expression; Incorrect recording solutions. | Use healthy, low-passage number cells. Verify channel expression (e.g., via fluorescence). Double-check the composition and pH of your internal and external solutions. |
| Unstable recordings (seal degradation) | Poor seal quality; Toxin preparation contains impurities. | Ensure a gigaohm seal before breaking in. Filter toxin solutions before use. |
| Inconsistent or no effect of JzTx-III | Toxin degradation; Insufficient toxin concentration or application time. | Use fresh aliquots of the toxin; avoid repeated freeze-thaw cycles. Confirm the final concentration is appropriate (around the IC50 of ~350 nM). Allow for a longer perfusion time to ensure equilibrium is reached. |
| Unexpected changes in current kinetics | Concentration-dependent effects of JzTx-III. | Be aware that at higher concentrations (>1 µM), JzTx-III can slow fast inactivation. If this is not the intended effect, use a lower concentration focused on inhibiting activation. |
| Effect on other currents | Off-target effects of JzTx-III. | JzTx-III is known to inhibit Kv2.1. If your cells express Kv2.1, be mindful of potential confounding effects. Use appropriate voltage protocols and pharmacological tools to isolate Nav1.5 currents. |
| Shift in the voltage-dependence of activation is not observed | Incorrect voltage protocol; Toxin not binding effectively. | Ensure your activation protocol covers a wide enough voltage range to observe the shift. Check the viability of your toxin and the application procedure. |
Visualizations
Caption: Mechanism of this compound action on Nav1.5.
Caption: Electrophysiology workflow for studying this compound.
Caption: Troubleshooting logic for inconsistent toxin effects.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 4. Jingzhaotoxin III | Voltage-gated Sodium (NaV) Channels | Bio-Techne [bio-techne.com]
- 5. This compound, A Selective NaV1.5 Channel Blocker - Creative Peptides [creative-peptides.com]
Off-target effects of Jingzhaotoxin-III on other ion channels.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jingzhaotoxin-III (JZTX-III).
Summary of this compound Off-Target Effects
This compound is a peptide toxin originally isolated from the venom of the Chinese spider Chilobrachys jingzhao. While it is a known inhibitor of the voltage-gated sodium channel Nav1.5, it also exhibits off-target effects on other ion channels. Understanding these off-target activities is crucial for accurate experimental design and data interpretation.
Quantitative Data on Target and Off-Target Interactions
| Ion Channel | Channel Type | Species | Potency (IC₅₀/Kₔ) | Effect | Reference |
| Nav1.5 | Voltage-Gated Sodium Channel | Rat (cardiac myocytes) | IC₅₀: ~0.38 µM (380 nM) | Inhibition, shifts activation threshold | [1][2] |
| Nav1.5 | Voltage-Gated Sodium Channel | Not Specified | IC₅₀: 348 nM | Selective Blocker | [3][4] |
| Kv2.1 | Voltage-Gated Potassium Channel | Not Specified | Kₔ: 0.43 µM (430 nM) | Binds to and inhibits the channel | [1][5][6] |
| Nav1.2, Nav1.4, Nav1.6, Nav1.7 | Voltage-Gated Sodium Channels | Not Specified | No effect | No significant inhibition observed | [3][4] |
| Voltage-Gated Sodium Channels | Voltage-Gated Sodium Channel | Rat (dorsal root ganglion neurons) | No effect | No significant inhibition observed | [1][2] |
| Calcium Channels (CaV) | Voltage-Gated Calcium Channel | Rat (dorsal root ganglion neurons) | No effect | No significant inhibition observed | [2] |
| Kv1.4, Kv3.1, Kv4.1-4.3 | Voltage-Gated Potassium Channels | Not Specified | No effect | No significant inhibition observed | [7] |
Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Q1: I am observing incomplete inhibition of my target channel, Nav1.5, even at high concentrations of JZTX-III. What could be the issue?
A1: Several factors could contribute to incomplete inhibition:
-
Toxin Degradation: Ensure that the toxin has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Peptide toxins can be susceptible to degradation.
-
Experimental Conditions: The ionic strength and pH of your recording solutions can influence toxin binding. Verify that your experimental buffer conditions are consistent with those reported in the literature for JZTX-III activity.
-
Cellular Health: The health and viability of your cells are critical. Poor cell health can lead to altered channel expression and function. Ensure your cells are healthy and properly prepared.
-
Off-Target Effects: At higher concentrations, the binding of JZTX-III to Kv2.1 might indirectly influence the overall cellular electrophysiology, potentially masking the full inhibitory effect on Nav1.5. Consider using a specific Kv2.1 blocker to isolate the Nav1.5 effect if this is a concern.
Q2: My experimental results are inconsistent across different batches of JZTX-III. Why is this happening?
A2: Batch-to-batch variability can occur with purified toxins. It is recommended to:
-
Verify Purity and Concentration: If possible, independently verify the purity and concentration of each new batch of the toxin.
-
Perform a Dose-Response Curve: For each new batch, perform a dose-response curve on your target channel to determine the effective IC₅₀ for that specific lot. This will allow you to normalize your experimental concentrations.
Q3: I am seeing unexpected changes in the action potential duration of my cardiac myocytes after applying JZTX-III. Is this solely due to Nav1.5 inhibition?
A3: While inhibition of Nav1.5 will certainly alter the action potential, the off-target effect on Kv2.1 could also be a contributing factor. Kv2.1 channels are involved in the repolarization phase of the cardiac action potential. Inhibition of Kv2.1 by JZTX-III could lead to a prolongation of the action potential duration. It is important to consider this dual effect when interpreting your results.
Q4: I am studying neuronal ion channels and observe an unexpected effect after applying JZTX-III. I thought it was specific for the cardiac sodium channel.
A4: this compound has been shown to be ineffective on several neuronal voltage-gated sodium channels (Nav1.2, Nav1.4, Nav1.6, Nav1.7) and calcium channels in dorsal root ganglion neurons.[1][2][3][4] However, if your neuronal preparation expresses Kv2.1, you may observe effects related to the inhibition of this potassium channel.[5][6] Confirm the expression profile of ion channels in your specific neuronal cell type.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The primary method for characterizing the effects of this compound on ion channels is the whole-cell patch-clamp technique.[2][8][9][10][11]
Objective: To measure the ionic currents through specific ion channels in isolated cells before and after the application of JZTX-III.
General Procedure:
-
Cell Preparation: Isolate and culture the cells of interest (e.g., cardiac myocytes, dorsal root ganglion neurons, or a cell line expressing the channel of interest).
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The composition of the internal solution will depend on the specific ion channel being studied.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a specific holding potential using a patch-clamp amplifier.
-
Data Acquisition: Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents. Record the resulting currents before (control) and after perfusing the cell with a solution containing the desired concentration of this compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of the toxin on channel properties such as current amplitude, voltage-dependence of activation and inactivation, and kinetics.
Visualizations
Troubleshooting Workflow for Unexpected JZTX-III Effects
Caption: Troubleshooting flowchart for unexpected JZTX-III results.
Signaling Pathway of JZTX-III Interaction with Ion Channels
Caption: JZTX-III selectivity for various ion channels.
References
- 1. This compound, A Selective NaV1.5 Channel Blocker - Creative Peptides [creative-peptides.com]
- 2. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 4. Jingzhaotoxin III | Voltage-gated Sodium (NaV) Channels | Bio-Techne [bio-techne.com]
- 5. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jingzhaotoxin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Recombinant Jingzhaotoxin-III Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression of recombinant Jingzhaotoxin-III (JZTX-III).
Frequently Asked Questions (FAQs)
Q1: What is the most common expression system for recombinant this compound?
A1: The most commonly used and documented expression system for recombinant this compound is Escherichia coli, particularly strains engineered to facilitate disulfide bond formation in the cytoplasm, such as SHuffle T7 Express.[1][2] Yeast expression systems like Pichia pastoris have also been utilized for the expression of JZTX-III and other venom toxins.[3][4]
Q2: Why am I getting a very low yield of my recombinant this compound?
A2: Low yield is a frequent issue in recombinant protein production.[5] Several factors can contribute to this, including suboptimal codon usage for the expression host, inefficient transcription or translation, protein degradation by host proteases, or toxicity of the expressed peptide to the host cells.[6][7][8] Optimization of culture conditions, such as temperature and induction time, can also significantly impact the yield.[5]
Q3: My JZTX-III is expressed, but it's insoluble and forms inclusion bodies. What can I do?
A3: Inclusion body formation is a common challenge when expressing eukaryotic proteins, especially disulfide-rich peptides like JZTX-III, in E. coli.[9][10] This is often due to the high rate of protein synthesis overwhelming the cellular folding machinery.[10] Strategies to overcome this include lowering the induction temperature, reducing the concentration of the inducer (e.g., IPTG), and using a less rich culture medium.[6][11] Another effective approach is to use solubility-enhancing fusion tags.[5][12]
Q4: What are fusion tags and how can they improve my JZTX-III expression?
A4: Fusion tags are peptides or proteins that are genetically fused to the target protein to enhance its expression, solubility, and/or simplify its purification.[13][14] For improving solubility and preventing inclusion body formation, commonly used tags include Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), Thioredoxin (Trx), and Small Ubiquitin-like Modifier (SUMO).[14][15] These tags can help to properly fold the fusion protein and prevent aggregation.[10]
Q5: How does codon optimization help in improving JZTX-III yield?
A5: Codon optimization involves modifying the gene sequence of the target protein to match the codon usage preference of the expression host.[16] Different organisms have different frequencies of using synonymous codons for the same amino acid. By replacing rare codons in the JZTX-III gene with those more frequently used by E. coli or Pichia pastoris, you can increase the rate of translation and thereby boost the overall protein yield.[17][18][19]
Troubleshooting Guides
Problem 1: No or Very Low Expression of Recombinant JZTX-III
| Possible Cause | Troubleshooting Step | Rationale |
| Codon Bias | Synthesize a codon-optimized gene for your expression host (E. coli or P. pastoris). | Matching the codon usage of the host can significantly improve translation efficiency.[6][16] |
| Plasmid Instability | Verify the integrity of your expression vector by restriction digestion and sequencing. | Errors in the plasmid sequence or instability can lead to failed expression. |
| Toxicity of JZTX-III | Use a tightly regulated promoter system (e.g., pBAD) and consider lower induction levels.[6] Expressing the toxin as an inactive fusion protein can also mitigate toxicity. | High levels of a toxic peptide can inhibit cell growth and protein production. |
| Inefficient Promoter | Ensure you are using a strong, inducible promoter appropriate for your host (e.g., T7 promoter in E. coli). | A weak promoter will result in low levels of transcription. |
| Protein Degradation | Add protease inhibitors during cell lysis.[6] Consider using protease-deficient host strains. | Host cell proteases can degrade the expressed recombinant protein. |
Problem 2: Recombinant JZTX-III is Expressed in Inclusion Bodies
| Possible Cause | Troubleshooting Step | Rationale |
| High Expression Rate | Lower the induction temperature to 18-25°C and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[6][11] | Slower expression rates can give the protein more time to fold correctly. |
| Improper Disulfide Bond Formation | Use an E. coli strain with an oxidizing cytoplasm, such as SHuffle T7 Express. | These strains are engineered to promote the formation of correct disulfide bonds.[1][2] |
| Hydrophobic Nature of the Peptide | Fuse JZTX-III to a highly soluble fusion partner like MBP, GST, or SUMO.[14][15] | Large, soluble tags can help to keep the target protein in a soluble state.[13] |
| Suboptimal Culture Conditions | Try a less rich medium, such as M9 minimal medium, instead of LB.[6] | This can slow down cell growth and protein expression, favoring proper folding. |
| Protein Misfolding | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding. | Chaperones can help prevent aggregation and guide the protein to its native conformation. |
Quantitative Data Summary
| Expression Strategy | Host System | Yield of Purified JZTX-III | Reference |
| Galactose auto-induction | E. coli SHuffle T7 Express | 12.1 mg/L | [1][2] |
| Codon Optimization (Keratinase) | Pichia pastoris | ~1.6-fold increase (195 U/ml to 324 U/ml) | [19] |
| Fusion with SUMO tag (various toxins) | E. coli | Good yield and preserved biological activity | [15][20] |
| Fusion with GNA (spider toxin) | Pichia pastoris | 20-50 mg/L | [21] |
Experimental Protocols
Protocol 1: Expression of JZTX-III using Galactose Auto-induction in E. coli SHuffle T7 Express
This protocol is adapted from an efficient strategy for JZTX-III expression.[1][2]
-
Transformation: Transform the pET-based expression vector containing the JZTX-III gene into E. coli SHuffle T7 Express competent cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of auto-induction medium (containing components for basal growth and induction, such as galactose) with the overnight starter culture.
-
Induction and Growth: Incubate the culture at 30°C with vigorous shaking (200-250 rpm).
-
Harvesting: After 24-48 hours of induction, harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation and purify the His-tagged JZTX-III using Ni-NTA affinity chromatography according to the manufacturer's instructions.
Protocol 2: General Strategy for Solubilization and Refolding from Inclusion Bodies
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate at a higher speed (e.g., 15,000 x g) to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.
-
Refolding: Slowly dilute the solubilized protein into a refolding buffer. This is often done by dropwise addition or dialysis. The refolding buffer should be at a slightly alkaline pH and contain a redox shuffling system (e.g., reduced and oxidized glutathione) to promote correct disulfide bond formation.
-
Purification: After refolding, purify the correctly folded JZTX-III using chromatographic techniques such as ion-exchange and reverse-phase HPLC.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound: Nav1.5 blocker [smartox-biotech.com]
- 4. A recombinant fusion protein containing a spider toxin specific for the insect voltage-gated sodium ion channel shows oral toxicity towards insects of different orders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 8. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 10. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 13. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 14. xisdxjxsu.asia [xisdxjxsu.asia]
- 15. mdpi.com [mdpi.com]
- 16. Cell Culture Academy [procellsystem.com]
- 17. Codon pair optimization (CPO): a software tool for synthetic gene design based on codon pair bias to improve the expression of recombinant proteins in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Codon optimization significantly improves the expression level of a keratinase gene in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Toxin Fused with SUMO Tag: A New Expression Vector Strategy to Obtain Recombinant Venom Toxins with Easy Tag Removal inside the Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Purity assessment of synthetic vs. recombinant Jingzhaotoxin-III.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic and recombinant Jingzhaotoxin-III (JZTX-III).
Frequently Asked Questions (FAQs)
Q1: What are the primary differences in expected impurities between synthetically produced and recombinantly expressed this compound?
A1: The impurity profiles of synthetic and recombinant JZTX-III are fundamentally different due to the distinct manufacturing processes.
-
Synthetic this compound , typically produced by Solid-Phase Peptide Synthesis (SPPS), will primarily contain process-related impurities. These can include deletion sequences (missing amino acids), truncated sequences, incompletely removed protecting groups, and byproducts of chemical reactions like oxidation or deamidation.[1][2][3] Residual chemicals from the synthesis and purification process, such as trifluoroacetic acid (TFA), are also common.[3][4]
-
Recombinant this compound , expressed in systems like E. coli, will have impurities of biological origin.[5][6] The most common are host cell proteins (HCPs), host cell DNA, and components from the culture media.[7][8][9] Misfolded or aggregated forms of the toxin can also be present.[8] Process-related impurities from purification steps, such as enzymes or affinity tag ligands (e.g., from a Ni-NTA column), may also be found.[10]
Q2: What is a typical acceptance purity level for this compound for in vitro functional assays?
A2: For quantitative in vitro bioassays, such as determining the IC50 value through electrophysiology, a purity of >95% is highly recommended.[11] For less sensitive applications like initial screening or antibody production, a lower purity of >85% might be acceptable.[11][12] It is crucial to ensure that any present impurities do not interfere with the functional assay.
Q3: My synthetic JZTX-III shows the correct mass in Mass Spectrometry, but has a broad peak in RP-HPLC. What could be the issue?
A3: A correct mass but poor chromatographic peak shape can indicate several issues:
-
Presence of Isoforms or Modified Peptides: The broad peak may be composed of multiple, closely eluting species that are difficult to resolve. These could include isomers (e.g., proline isomerization), or peptides with subtle modifications like deamidation, which result in a mass change that may be too small to detect or resolve with low-resolution mass spectrometry.[3][13]
-
Disulfide Bridge Variants: JZTX-III has three disulfide bridges.[5][6][14] Incorrect disulfide bond formation during the folding process can lead to multiple isomers with similar masses but different conformations, causing them to behave differently on an HPLC column.
-
On-Column Degradation: The peptide may be degrading on the HPLC column, especially if harsh mobile phases are used.
-
Suboptimal HPLC Method: The gradient, flow rate, or column chemistry may not be optimized for your specific peptide, leading to poor peak shape.
Q4: I am expressing recombinant JZTX-III in E. coli and see a band at the correct molecular weight on an SDS-PAGE gel, but the toxin is inactive. What should I check?
A4: Inactive recombinant JZTX-III with the correct apparent molecular weight on SDS-PAGE suggests a problem with the protein's conformation or post-translational state. Key areas to investigate are:
-
Incorrect Disulfide Bonding: The reducing environment of the E. coli cytoplasm can inhibit the correct formation of the three critical disulfide bonds in JZTX-III.[15] Expression in specialized strains like SHuffle T7 Express, which have a more oxidizing cytoplasm, can improve correct folding.[5][6]
-
Misfolding and Aggregation: The protein may be misfolded and aggregated into inclusion bodies. While it may be the correct size, it will not be in its active conformation.[16] Refolding protocols would be necessary to recover active toxin.
-
Absence of Required Post-Translational Modifications: While JZTX-III from the native spider venom undergoes processing from a precursor peptide, recombinant expression in bacteria will not replicate any eukaryotic-specific post-translational modifications that might be essential for activity.[14]
Troubleshooting Guides
Issue 1: Multiple Peaks in HPLC Chromatogram of Synthetic JZTX-III
-
Problem: Your synthetic JZTX-III, expected to be a single pure product, shows multiple peaks in the reverse-phase HPLC (RP-HPLC) analysis.
-
Troubleshooting Workflow:
Issue 2: Low Yield of Active Recombinant JZTX-III after Purification
-
Problem: The final yield of purified, active recombinant JZTX-III is significantly lower than expected (e.g., below the reported 12.1 mg/L). [5][6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recombinant yield.
Data Presentation: Purity Comparison
Table 1: Typical Impurity Profile of Synthetic vs. Recombinant JZTX-III
| Feature | Synthetic JZTX-III (SPPS) | Recombinant JZTX-III (E. coli) |
| Purity Range (Post-Purification) | 95-99% | 90-98% |
| Major Impurities | - Deletion/Truncated Peptides- Diastereomers- Oxidized/Deamidated forms [1][2] | - Host Cell Proteins (HCPs)- Endotoxins- Misfolded/Aggregated Toxin [8] |
| Process-Related Contaminants | - Trifluoroacetic Acid (TFA)- Scavengers (e.g., DTT) [3] | - Culture Media Components- Affinity Tag Ligands (e.g., Nickel) |
| Verification Method | RP-HPLC, LC-MS | SDS-PAGE, RP-HPLC, LC-MS, HCP ELISA |
| Bioactivity Check | Electrophysiology (IC50) | Electrophysiology (IC50) |
Experimental Protocols
Protocol 1: Purity and Identity Analysis of JZTX-III by RP-HPLC-MS
This protocol outlines a general method for assessing the purity and confirming the molecular weight of both synthetic and recombinant JZTX-III.
-
Sample Preparation:
-
Reconstitute lyophilized JZTX-III in an appropriate buffer (e.g., 0.1% formic acid in water) to a concentration of 1 mg/mL.
-
Centrifuge the sample at >10,000 x g for 5 minutes to pellet any insoluble material.
-
-
HPLC-MS System & Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Plus, or equivalent).
-
Mobile Phase A: 0.1% Formic Acid (FA) in water (MS-compatible). [13] * Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 214 nm and 280 nm, coupled to an in-line mass spectrometer (e.g., ESI-TOF).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity Assessment: Integrate the peak areas in the UV chromatogram (214 nm). Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identity Confirmation: Deconvolute the mass spectrum corresponding to the main peak to obtain the monoisotopic mass. Compare this to the theoretical mass of JZTX-III (3919.5 Da). * Impurity Identification: Analyze the mass spectra of minor peaks to identify potential impurities based on their mass differences from the target peptide.
-
Protocol 2: Functional Assessment of JZTX-III via Electrophysiology
This protocol provides a high-level overview for determining the biological activity (IC50) of JZTX-III on the NaV1.5 sodium channel, its primary target. [17]
-
Cell Culture:
-
Use a cell line stably expressing the human NaV1.5 channel (e.g., HEK293 cells).
-
Culture cells under standard conditions until they are ready for electrophysiological recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
Prepare extracellular and intracellular solutions suitable for recording sodium currents.
-
Obtain whole-cell recordings from single cells.
-
Apply a voltage protocol to elicit NaV1.5 currents (e.g., depolarizing steps from a holding potential of -100 mV).
-
-
JZTX-III Application:
-
Establish a stable baseline recording of the sodium current.
-
Perfuse the cell with increasing concentrations of the purified JZTX-III (e.g., 10 nM to 10 µM).
-
Allow sufficient time at each concentration for the inhibitory effect to reach steady state.
-
-
Data Analysis:
-
Measure the peak sodium current at each JZTX-III concentration.
-
Normalize the current at each concentration to the baseline (control) current.
-
Plot the normalized current as a function of JZTX-III concentration and fit the data to a dose-response curve to determine the IC50 value. The expected IC50 for JZTX-III on NaV1.5 is approximately 350 nM. [17][18]
-
Signaling Pathway Diagram
Caption: JZTX-III inhibits NaV1.5 channel activation.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Impurities in Peptide Pools [mdpi.com]
- 3. Peptide Impurities [sigmaaldrich.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Detection of Impurities Related to Biopharmaceutical Processes - Creative Diagnostics [creative-diagnostics.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. Blog: Documenting removal of a process-related impurity [alphalyse.com]
- 11. genscript.com [genscript.com]
- 12. Peptide purity and applications [biosyn.com]
- 13. agilent.com [agilent.com]
- 14. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. smartox-biotech.com [smartox-biotech.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Overcoming Resistance to Jingzhaotoxin-III in Cell Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Jingzhaotoxin-III in their cell models. As direct studies on this compound resistance are limited, this guide is based on established principles of resistance to ion channel blockers and peptide-based therapies.
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
You observe a rightward shift in the dose-response curve, indicating that a higher concentration of this compound is required to achieve the same level of inhibition.
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| 1. Altered Target Expression or Function | |
| a. Decreased expression of Nav1.5 or Kv2.1 channels. | Perform Western blot or qPCR to quantify the protein and mRNA levels of Nav1.5 and Kv2.1 in your resistant cells compared to the parental (sensitive) line.[1][2][3][4][5] |
| b. Mutations in the this compound binding sites on Nav1.5 or Kv2.1. | Sequence the coding regions of the SCN5A (Nav1.5) and KCNB1 (Kv2.1) genes to identify potential mutations. |
| c. Post-translational modifications of the target channels affecting toxin binding. | Investigate potential changes in phosphorylation or glycosylation of Nav1.5 and Kv2.1 in resistant cells.[6] |
| 2. Increased Drug Efflux | |
| a. Upregulation of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, MRPs, ABCG2). | Use a fluorescent substrate assay or Western blot to assess the activity and expression of common ABC transporters.[7][8] |
| 3. Altered Cellular Signaling Pathways | |
| a. Activation of pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) that counteract the effects of this compound. | Perform Western blot to analyze the phosphorylation status (activation) of key proteins in these pathways (e.g., Akt, ERK).[9][10][11][12][13][14][15][16][17] |
| 4. Experimental/Technical Issues | |
| a. Degradation of this compound in the culture medium. | Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles. Consider using protease inhibitors in the culture medium. |
| b. Incorrect assessment of cell viability. | Verify your cytotoxicity assay results with an alternative method (e.g., if using MTT, confirm with a trypan blue exclusion assay or LDH assay). |
Problem 2: Complete Lack of Response to this compound
Your cell model shows no discernible response even at high concentrations of this compound.
Possible Causes and Solutions
| Possible Cause | Suggested Action |
| 1. Absence of Target Expression | |
| a. The cell line does not endogenously express Nav1.5 or Kv2.1. | Confirm the expression of Nav1.5 and Kv2.1 in your cell line at both the mRNA and protein levels using qPCR and Western blotting. |
| 2. Technical Errors in Assay Performance | |
| a. Inactive this compound. | Test the activity of your this compound stock on a known sensitive cell line. |
| b. Issues with the cytotoxicity assay. | Review the protocol for your cytotoxicity assay and include appropriate positive and negative controls. For example, use a known cytotoxic compound as a positive control.[18][19][20][21][22][23][24][25][26] |
| c. Problems with electrophysiological recordings. | If using patch-clamp, verify the integrity of your seal, the composition of your internal and external solutions, and the functionality of your recording equipment.[27][28][29][30][31] |
Frequently Asked Questions (FAQs)
Q1: How can I develop a this compound resistant cell line?
A1: A common method is to culture the parental cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration as the cells adapt and resume proliferation. This process can take several months. It is crucial to periodically freeze down stocks of cells at different stages of resistance development.
Q2: What are the key signaling pathways that might be involved in resistance to this compound?
A2: While specific pathways for this compound resistance are not yet identified, pathways known to be involved in general drug resistance and ion channel regulation are strong candidates. These include:
-
PI3K/Akt Pathway: This is a central pro-survival pathway that can inhibit apoptosis.[9][10][11][12][13]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and can also regulate the function of ion channels.[14][15][16][17][32]
-
Wnt/β-catenin Pathway: This pathway has been shown to regulate the expression of ABC transporters, which can increase drug efflux.[6][7][8][33]
Q3: My cytotoxicity assay results are inconsistent. What should I check?
A3: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Seeding Density: Ensure that you are seeding the same number of cells in each well and that the cells are in the logarithmic growth phase.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment.
-
Incubation Times: Use consistent incubation times for both drug treatment and assay development.
-
Plate Edge Effects: Avoid using the outermost wells of the microplate, as they are more prone to evaporation, which can affect cell growth and compound concentration.
-
Reagent Quality: Ensure that your assay reagents are not expired and have been stored correctly.
Q4: How can I confirm that resistance is due to altered target expression?
A4: A combination of techniques can be used:
-
Western Blotting: To quantify the total protein expression of Nav1.5 and Kv2.1.[1][2][3][4][5]
-
Quantitative PCR (qPCR): To measure the mRNA levels of SCN5A and KCNB1.
-
Patch-Clamp Electrophysiology: To directly measure the ion channel currents and assess any changes in their biophysical properties.[27][28][29][30][31]
-
Immunocytochemistry/Immunofluorescence: To visualize the subcellular localization of the channels and see if there are changes in membrane trafficking.
Q5: What are some strategies to overcome this compound resistance in my cell model?
A5: Based on general principles of overcoming drug resistance, you could explore:
-
Combination Therapy: Use this compound in combination with inhibitors of pro-survival signaling pathways (e.g., PI3K or MAPK inhibitors) or with inhibitors of ABC transporters.
-
Peptide Modifications: Investigate modified versions of this compound that may have a higher affinity for the target or be less susceptible to degradation or efflux.
-
Targeting Downstream Effectors: If resistance is due to the activation of compensatory pathways, targeting key nodes in those pathways may restore sensitivity.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability in a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Cell culture medium
-
This compound
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[21]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20][21]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Whole-Cell Patch Clamp Electrophysiology
This protocol provides a general workflow for recording Nav1.5 or Kv2.1 currents.
Solutions:
-
External Solution (for Nav1.5): In mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (for Nav1.5): In mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
External Solution (for Kv2.1): In mM: 140 Choline-Cl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with HCl).
-
Internal Solution (for Kv2.1): In mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
Procedure:
-
Plate cells on glass coverslips suitable for electrophysiology.
-
Pull glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[27]
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette under positive pressure.
-
Form a gigaohm seal (>1 GΩ) by applying gentle suction.[29]
-
Rupture the cell membrane by applying brief, strong suction to achieve the whole-cell configuration.
-
For Nav1.5 currents, hold the cell at -100 mV and apply depolarizing steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
For Kv2.1 currents, hold the cell at -80 mV and apply depolarizing steps (e.g., from -60 mV to +60 mV in 10 mV increments).
-
After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentration.
-
Record the changes in current amplitude and channel kinetics.
Western Blot for Nav1.5 Expression
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-Nav1.5)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse cells in RIPA buffer on ice.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nav1.5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (DEVD-pNA)
-
96-well plate
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time. Include an untreated control.
-
Lyse the cells according to the kit manufacturer's instructions.[34]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Add 50-200 µg of protein from each sample to a 96-well plate.[34]
-
Add reaction buffer containing the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Caption: Potential signaling pathways involved in this compound resistance.
References
- 1. Cardiac Nav1.5 is modulated by ubiquitin protein ligase E3 component n-recognin UBR3 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Nav1.5 antibody (23016-1-AP) | Proteintech [ptglab.com]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Wnt‐β‐catenin signaling regulates ABCC3 (MRP3) transporter expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant activation of Wnt/catenin signaling and overexpression of ABCG2 contributes to apoptosis down regulation and tumor progression of high grade ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. ERK1/2 Mitogen-Activated Protein Kinase Phosphorylates Sodium Channel Nav1.7 and Alters Its Gating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. researchhub.com [researchhub.com]
- 21. goldbio.com [goldbio.com]
- 22. broadpharm.com [broadpharm.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. dojindo.com [dojindo.com]
- 27. axolbio.com [axolbio.com]
- 28. Whole Cell Patch Clamp Protocol [protocols.io]
- 29. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 30. Patch Clamp Protocol [labome.com]
- 31. youtube.com [youtube.com]
- 32. journals.physiology.org [journals.physiology.org]
- 33. Catenin beta-1 - Wikipedia [en.wikipedia.org]
- 34. mpbio.com [mpbio.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Jingzhaotoxin-III's selectivity for the voltage-gated sodium channel subtype Nav1.5 over other Nav channel isoforms. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers investigating Nav1.5 pharmacology and developing novel therapeutics.
Executive Summary
This compound (JZTX-III), a peptide toxin isolated from the venom of the spider Chilobrachys jingzhao, demonstrates a high degree of selectivity for the cardiac sodium channel Nav1.5. Electrophysiological studies consistently show that JZTX-III potently inhibits Nav1.5 with IC50 values in the nanomolar range, while exhibiting minimal to no activity on other Nav channel subtypes at significantly higher concentrations. This makes this compound a valuable pharmacological tool for isolating and studying the function of Nav1.5 in various physiological and pathological contexts.
Comparative Selectivity Profile
The following table summarizes the inhibitory potency of this compound across a panel of voltage-gated sodium channel subtypes. The data clearly illustrates the toxin's preferential activity towards Nav1.5.
| Channel Subtype | IC50 / Activity | Reference(s) |
| Nav1.5 | 0.35 - 0.38 µM | [1] |
| Nav1.2 | No significant effect at 10 µM | |
| Nav1.4 | No significant effect at 10 µM | |
| Nav1.6 | No significant effect at 10 µM | |
| Nav1.7 | No significant effect at 10 µM | [2] |
| Other neuronal VGSCs* | No significant effect | [1] |
| Kv2.1 | ~0.71 µM |
*As tested in dorsal root ganglion (DRG) neurons, which express a variety of neuronal Nav subtypes.
Mechanism of Action: A Signaling Pathway Perspective
This compound exerts its inhibitory effect on Nav1.5 through a specific interaction with the channel's voltage-sensing domain. The toxin binds to the extracellular S3-S4 linker of domain II (DII), a region critical for channel activation.[1][2] This binding traps the voltage sensor in its resting state, thereby inhibiting the conformational changes required for channel opening in response to membrane depolarization. The result is a reduction in sodium influx and a subsequent decrease in cellular excitability.
Figure 1. Signaling pathway of this compound action on Nav1.5.
Experimental Validation: A Standardized Workflow
The selectivity of this compound for Nav1.5 is typically validated using whole-cell patch-clamp electrophysiology on cells heterologously expressing specific Nav channel subtypes. The following diagram outlines the general experimental workflow.
References
- 1. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of the tarantula toxin this compound (β-TRTX-Cj1α) interacting with voltage sensors in sodium channel subtype Nav1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of Jingzhaotoxin-III and Huwentoxin-IV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jingzhaotoxin-III (JZTX-III) and Huwentoxin-IV (HWTX-IV) are potent neurotoxins isolated from the venom of Chinese bird spiders. Both belong to the inhibitor cystine knot (ICK) family of peptides, yet they exhibit distinct selectivity and mechanisms of action on voltage-gated sodium (Nav) channels. Understanding these differences is crucial for their application as pharmacological tools and for the development of novel therapeutics targeting specific Nav channel isoforms. This guide provides a detailed, objective comparison of the mechanisms of action of JZTX-III and HWTX-IV, supported by experimental data.
Comparative Analysis of Toxin Properties
| Property | This compound (JZTX-III) | Huwentoxin-IV (HWTX-IV) |
| Source | Chilobrachys jingzhao (Chinese tarantula) | Haplopelma schmidti (Chinese bird spider) [formerly Ornithoctonus huwena] |
| Primary Target | NaV1.5 (cardiac isoform)[1][2][3][4] | Tetrodotoxin-sensitive (TTX-S) neuronal NaV channels, particularly NaV1.7[5][6][7][8][9][10] |
| Mechanism of Action | Gating modifier: Inhibits channel activation by trapping the domain II voltage sensor (VSD2) in the closed state.[11][2][3] | Gating modifier: Traps the domain II voltage sensor (VSD2) in the closed configuration, thereby inhibiting channel activation.[11][5][7] |
| Binding Site | Neurotoxin receptor site 4 on the S3-S4 linker of domain II of the NaV channel alpha subunit.[11][2][6][12] | Neurotoxin receptor site 4 on the S3-S4 linker of domain II of the NaV channel alpha subunit.[7][13] |
| Effect on Channel Gating | Causes a depolarizing shift in the voltage-dependence of activation.[6][12] | Suppresses the peak sodium current without significantly altering the kinetics of activation or inactivation at moderate depolarizations.[14] Recovery from block can be induced by strong depolarization.[7] |
Quantitative Data on Channel Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Huwentoxin-IV on various voltage-gated sodium channel subtypes, providing a clear comparison of their selectivity profiles.
This compound IC50 Values
| Channel Subtype | IC50 (nM) | Cell Line | Reference |
| NaV1.5 | 348 - 380 | Rat cardiac myocytes, HEK293 | [11][1][3][12] |
| NaV1.2 | No effect | --- | [1][3] |
| NaV1.4 | No effect | --- | [1][3] |
| NaV1.6 | No effect | --- | [1][3] |
| NaV1.7 | No effect | --- | [1][3] |
| KV2.1 | ~700 | --- | [6][15] |
Huwentoxin-IV IC50 Values
| Channel Subtype | IC50 (nM) | Cell Line | Reference |
| hNaV1.7 | 17 - 30 | Rat DRG neurons, HEK293 | [6][7][10] |
| rNaV1.2 | 150 | --- | [6][10] |
| rNaV1.3 | 338 | --- | [6][10] |
| rNaV1.4 | >10,000 | --- | [6][10] |
| hNaV1.5 | >10,000 | --- | [6][10] |
| hNaV1.6 | 226.6 | HEK293 | [11] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both toxins involves a direct interaction with the voltage-gated sodium channel, rather than initiating a complex intracellular signaling cascade. They act as gating modifiers, physically impeding the conformational changes required for channel activation.
Experimental Protocols
The primary experimental technique used to elucidate the mechanisms of action for both JZTX-III and HWTX-IV is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in response to controlled changes in membrane voltage.
Whole-Cell Patch-Clamp Protocol for Toxin Characterization
-
Cell Preparation:
-
HEK293 or CHO cells stably expressing the desired human NaV channel subtype are cultured under standard conditions.
-
For experiments on native channels, dorsal root ganglion (DRG) neurons or cardiac myocytes are acutely dissociated from rats.
-
Cells are plated onto glass coverslips for recording.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Glass micropipettes with a resistance of 1-3 MΩ are filled with the internal solution and used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Currents are recorded using an patch-clamp amplifier and acquisition software.
-
-
Voltage Protocols:
-
For IC50 Determination: Cells are held at a holding potential of -100 mV. NaV currents are elicited by a depolarizing step to 0 mV for 20-50 ms. The toxin is perfused at increasing concentrations, and the reduction in peak current is measured.
-
For Voltage-Dependence of Activation: Cells are held at -120 mV. A series of depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments) are applied to elicit currents. The conductance is calculated and plotted against the test potential to determine the voltage at which half of the channels are activated (V1/2). This protocol is repeated in the presence of the toxin to measure any shift in the activation curve.
-
References
- 1. nanion.de [nanion.de]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Common Molecular Determinants of Tarantula Huwentoxin-IV Inhibition of Na+ Channel Voltage Sensors in Domains II and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smartox-biotech.com [smartox-biotech.com]
- 7. Tarantula huwentoxin-IV inhibits neuronal sodium channels by binding to receptor site 4 and trapping the domain ii voltage sensor in the closed configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanion.de [nanion.de]
- 10. smartox-biotech.com [smartox-biotech.com]
- 11. Frontiers | Synthetic Analogues of Huwentoxin-IV Spider Peptide With Altered Human NaV1.7/NaV1.6 Selectivity Ratios [frontiersin.org]
- 12. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The structure, dynamics and selectivity profile of a NaV1.7 potency-optimised huwentoxin-IV variant | PLOS One [journals.plos.org]
- 14. Function and solution structure of huwentoxin-IV, a potent neuronal tetrodotoxin (TTX)-sensitive sodium channel antagonist from Chinese bird spider Selenocosmia huwena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Jingzhaotoxin Family Members: JZTX-I and JZTX-V
For Researchers, Scientists, and Drug Development Professionals
The Jingzhaotoxin (JZTX) family of peptides, derived from the venom of the Chinese tarantula Chilobrachys jingzhao, presents a rich source of potent and selective ion channel modulators. This guide provides a detailed comparative analysis of two prominent members of this family, JZTX-I and JZTX-V, highlighting their distinct pharmacological profiles. The information presented is supported by experimental data to aid in the selection and application of these toxins as research tools and potential therapeutic leads.
Core Toxin Properties and Structure
Both JZTX-I and JZTX-V are polypeptides that share the inhibitor cystine knot (ICK) motif, a structural feature common to many spider toxins that confers significant stability. However, they differ in their primary structure and, consequently, their biological activity.
| Feature | Jingzhaotoxin-I (JZTX-I) | Jingzhaotoxin-V (JZTX-V) |
| Source | Venom of Chilobrachys jingzhao[1] | Venom of Chilobrachys jingzhao[2] |
| Structure | 33-residue polypeptide with three disulfide bonds[1] | 29-residue polypeptide with three disulfide bonds[2][3] |
Comparative Analysis of Ion Channel Activity
The primary distinction between JZTX-I and JZTX-V lies in their selectivity and mechanism of action on voltage-gated sodium (Nav) and potassium (Kv) channels.
Voltage-Gated Sodium Channel (Nav) Modulation
JZTX-I is a highly selective modulator of cardiac sodium channels, whereas JZTX-V exhibits a broader spectrum of activity on neuronal sodium channels with high potency.
| Parameter | Jingzhaotoxin-I (JZTX-I) | Jingzhaotoxin-V (JZTX-V) |
| Primary Nav Target | Cardiac TTX-R Nav channels[1] | Neuronal TTX-R and TTX-S Nav channels[2] |
| IC50 (Cardiac TTX-R) | 31.6 nM[1] | Not reported |
| IC50 (Neuronal TTX-S) | ~950 nM (~30-fold lower affinity than cardiac)[1] | 30.2 nM[2] |
| IC50 (Neuronal TTX-R) | Not significantly affected[1] | 27.6 nM[2] |
| Mechanism of Action | Inhibits fast inactivation by binding to receptor site 3.[1] Does not alter voltage-dependence of activation or steady-state inactivation.[1] | Gating modifier: Shifts the activation curve to a more depolarized potential and the inactivation curve to a more hyperpolarized potential.[3] |
Voltage-Gated Potassium Channel (Kv) Modulation
JZTX-V is a potent inhibitor of specific Kv channel subtypes, a characteristic not prominent in JZTX-I.
| Parameter | Jingzhaotoxin-I (JZTX-I) | Jingzhaotoxin-V (JZTX-V) |
| Primary Kv Target | Modest effect on Kv2.1 and Kv4.1 | Kv4.2 and Kv4.3[3][4] |
| IC50 (Kv4.2) | Not reported | 604.2 nM (in Xenopus oocytes)[2], 13 nM (in HEK293T cells) |
| IC50 (Kv4.3) | Not reported | 425.1 nM (in Xenopus oocytes)[4], 9.6 nM (in HEK293T cells)[3] |
| IC50 (Kv2.1/Kv4.1) | 8 µM | Not reported |
| Mechanism of Action | Slows the rate of activation. | Gating modifier: Shifts the voltage dependence of activation and inactivation to more depolarized potentials.[3][4] |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms by which JZTX-I and JZTX-V modulate ion channels lead to different physiological outcomes.
JZTX-I: A Selective Inactivator of Cardiac Nav Channels
JZTX-I specifically targets the inactivation gate of cardiac Nav channels. By slowing inactivation, it prolongs the inward sodium current during an action potential. This leads to an increase in the strength and rate of heartbeats.[1] Furthermore, JZTX-I has been shown to act both presynaptically and postsynaptically, enhancing neurotransmitter release by increasing the open probability of sodium channels.[5]
Figure 1. Mechanism of action for JZTX-I on cardiac sodium channels and neurotransmitter release.
JZTX-V: A Broad-Spectrum Gating Modifier
JZTX-V acts as a gating modifier, altering the voltage-sensitivity of both Nav and Kv channels. By shifting the activation threshold of Nav channels to more depolarized potentials, a stronger stimulus is required to open them. Conversely, shifting the inactivation to more hyperpolarized potentials means they are more readily inactivated.[3] Its potent inhibition of Kv4.2 and Kv4.3 channels, which are crucial for the repolarization phase of the action potential in neurons and cardiac myocytes, suggests a significant role in modulating cellular excitability.[3][6]
While direct downstream signaling pathways for JZTX-V have not been extensively studied, research on the related JZTX-14 suggests that modulation of Nav channels can impact pathways involved in cell adhesion and migration.
Figure 2. Gating modification of Na+ and K+ channels by JZTX-V leading to altered cellular excitability.
Experimental Protocols
The characterization of JZTX-I and JZTX-V has primarily been achieved through electrophysiological techniques. Below are generalized methodologies for the key experiments cited.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to record the ionic currents from a single cell, such as dorsal root ganglion (DRG) neurons or human embryonic kidney (HEK293) cells expressing a specific ion channel.
Methodology:
-
Cell Preparation: Cultured cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular (bath) solution.
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with an intracellular solution.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the cell's interior.
-
Voltage-Clamp Recordings: The cell membrane potential is held at a specific voltage (e.g., -80 mV). A series of voltage steps are applied to elicit ion channel currents. The toxin is then applied via the perfusion system, and the changes in current amplitude and kinetics are recorded to determine the IC50 and mechanism of action.
Figure 3. Experimental workflow for whole-cell patch clamp analysis of toxin effects on ion channels.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This method is ideal for studying ion channels that have been exogenously expressed in large cells like Xenopus laevis oocytes.
Methodology:
-
Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the ion channel of interest. They are then incubated for 2-5 days to allow for channel expression.
-
Electrode Placement: The oocyte is placed in a recording chamber, and two microelectrodes are inserted into the cell. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamping: A feedback amplifier compares the membrane potential to a command potential and injects the necessary current to hold the membrane potential at the desired level.
-
Data Acquisition: Voltage protocols are applied to activate the expressed channels, and the resulting currents are recorded before and after the application of the toxin to the bathing solution. This allows for the characterization of the toxin's effect on the channel's properties.[4]
Conclusion
Jingzhaotoxin-I and Jingzhaotoxin-V, while originating from the same venom, are functionally distinct molecules. JZTX-I serves as a highly selective tool for studying cardiac Nav channel inactivation. In contrast, JZTX-V is a potent, broad-spectrum gating modifier of both neuronal Nav channels and Kv4.x channels, making it a valuable probe for investigating cellular excitability in various contexts. The detailed understanding of their differential activities, as outlined in this guide, is crucial for their effective application in pharmacological research and drug development.
References
- 1. Jingzhaotoxin-I, a novel spider neurotoxin preferentially inhibiting cardiac sodium channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of JZTX-V on the wild type Kv4.3 Expressed in HEK293T and Molecular Determinants in the Voltage-sensing Domains of Kv4.3 Interacting with JZTX-V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Inhibition of Jingzhaotoxin-V on Kv4.3 channel] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the excitatory mechanism induced by Jingzhaotoxin-I inhibiting sodium channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JZTX-V Targets the Voltage Sensor in Kv4.2 to Inhibit Ito Potassium Channels in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and potency of Jingzhaotoxin-III (JZTX-III) on the voltage-gated sodium channel Nav1.5 across different species. The information is compiled from peer-reviewed studies and presented to aid in the evaluation of JZTX-III as a selective pharmacological tool for Nav1.5 research.
Executive Summary
This compound, a peptide toxin isolated from the venom of the spider Chilobrachys jingzhao, is a potent and selective blocker of the cardiac voltage-gated sodium channel Nav1.5.[1][2] Experimental data primarily exists for its activity on human and rat Nav1.5 channels, demonstrating comparable inhibitory concentrations (IC50) in the nanomolar range. While its high selectivity against other Nav channel subtypes is well-documented, information regarding its cross-reactivity with Nav1.5 channels from other species, such as murine, canine, or non-human primates, is currently limited in publicly available literature. This guide summarizes the existing quantitative data, details the experimental methodologies used for these assessments, and provides visualizations of the toxin's mechanism of action and the experimental workflow for its characterization.
Quantitative Comparison of this compound Potency on Nav1.5 Channels
The following table summarizes the available IC50 values for this compound on Nav1.5 channels from different species.
| Species | Channel | Expression System | IC50 (nM) | Reference |
| Human | Nav1.5 | HEK293 cells | ~350 | [1] |
| Human | Nav1.5 | HEK293T cells | 604.4 ± 0.04 | [3] |
| Human | Nav1.5 | Not Specified | 348 | |
| Rat | Nav1.5 | Cardiac Myocytes | 380 | [1][2][4] |
| Mouse | Nav1.5 | No data available | - | |
| Canine | Nav1.5 | No data available | - | |
| Non-human Primate | Nav1.5 | No data available | - |
Note: The variability in the reported IC50 values for human Nav1.5 may be attributed to different experimental conditions and expression systems used in the respective studies.
Mechanism of Action: How this compound Selectively Blocks Nav1.5
This compound exerts its inhibitory effect on Nav1.5 by binding to the extracellular linker between segments S3 and S4 of domain II (DIIS3-S4) of the channel.[1][5] This binding traps the voltage sensor of domain II in its closed conformation, thereby preventing channel activation in response to membrane depolarization.[1] This mechanism is distinct from that of other Nav channel toxins. The high selectivity of JZTX-III for Nav1.5 over other subtypes, such as Nav1.7, is attributed to a unique arginine residue (Arg800) present in the DIIS3-S4 linker of Nav1.5, which is not conserved in other Nav channel isoforms.[5]
Experimental Protocols
The determination of the inhibitory effect of this compound on Nav1.5 channels is primarily achieved through electrophysiological techniques, most notably the whole-cell patch-clamp method.
Whole-Cell Patch-Clamp Recording of Nav1.5 Currents
This protocol provides a representative methodology for assessing the effect of this compound on Nav1.5 currents expressed in a heterologous system (e.g., HEK293 cells) or in native cells (e.g., cardiac myocytes).
1. Cell Preparation:
-
Culture cells expressing the Nav1.5 channel of interest to an appropriate confluency.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution to ensure channel integrity.
-
Re-suspend the cells in an extracellular recording solution and allow them to recover before recording.
2. Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and a data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Obtain a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV to ensure the majority of Nav1.5 channels are in the resting state.
-
Elicit Nav1.5 currents by applying a depolarizing voltage step, for example, to -20 mV for 50 ms.
4. Data Analysis for IC50 Determination:
-
Record baseline Nav1.5 currents in the absence of the toxin.
-
Perfuse the cells with increasing concentrations of this compound.
-
At each concentration, measure the peak inward sodium current.
-
Calculate the percentage of current inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Concluding Remarks
This compound is a valuable research tool for studying the function and pharmacology of the Nav1.5 channel due to its high potency and selectivity. The available data consistently show that it effectively blocks both human and rat Nav1.5 channels in the nanomolar range. However, the lack of published data on its effects on Nav1.5 from other species represents a significant knowledge gap. Researchers and drug development professionals should consider this limitation when designing experiments and interpreting results in non-human, non-rodent models. Further studies are warranted to fully elucidate the cross-species reactivity profile of this compound, which would enhance its utility as a comparative pharmacological agent.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. This compound, A Selective NaV1.5 Channel Blocker - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel spider toxin inhibiting activation of voltage-gated sodium channel in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of the tarantula toxin this compound (β-TRTX-Cj1α) interacting with voltage sensors in sodium channel subtype Nav1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Jingzhaotoxin-III (JzTx-III) and its interaction with neurotoxin receptor site 4 on the human cardiac voltage-gated sodium channel, Nav1.5. JzTx-III, a peptide toxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao, is a selective modulator of Nav1.5 and serves as a critical tool for studying the channel's structure and function.[1][2][3] Its mechanism involves binding to the S3-S4 linker of the channel's second domain (DII), a region known as receptor site 4.[2][4][5] This interaction traps the DII voltage sensor, thereby inhibiting channel activation.[2]
Performance Comparison: JzTx-III vs. Other Site 4 Ligands
JzTx-III is characterized as a selective inhibitor of Nav1.5 activation.[1] Its binding properties distinguish it from other toxins that target site 4. The primary functional effect is a potent inhibition of the sodium current with a depolarizing shift in the voltage-dependence of activation.[1] Unlike some scorpion β-toxins that also target site 4, JzTx-III does not induce a resurgent sodium current but rather modifies the channel's gating properties.[6]
The table below summarizes the quantitative effects of JzTx-III on Nav1.5 and compares it with another well-characterized site 4 spider toxin, Huwentoxin-IV, which also traps the DII voltage sensor.[7]
| Parameter | This compound (on Nav1.5) | Huwentoxin-IV (on Nav1.7) | Toxin Class | Primary Effect |
| Target Channel | Nav1.5 (Cardiac) | Nav1.7 (Neuronal) | Spider Toxin (Tarantula) | Spider Toxin (Tarantula) |
| Binding Site | Receptor Site 4 (DII S3-S4 linker)[2][4][5] | Receptor Site 4 (DII S3-S4 linker)[7] | - | - |
| IC₅₀ | ~350 nM[2][4] | Varies by channel subtype | - | - |
| Mechanism | Traps DII voltage sensor in closed state[2] | Traps DII voltage sensor in closed state[7] | - | - |
| Effect on Activation | Inhibits activation, +13 mV shift[1] | Inhibits activation | - | - |
| Effect on Deactivation | Accelerates deactivation kinetics[1] | Not specified | - | - |
| Selectivity | Selective for Nav1.5 over Nav1.2, 1.4, 1.6, 1.7[4] | Preferentially inhibits neuronal sodium channels[7] | - | - |
Note: Data for Huwentoxin-IV is presented for Nav1.7 as it is a primary target and highlights the mechanistic conservation of site 4 toxins across different Nav channel subtypes.
Experimental Confirmation Workflow
The binding and functional effects of JzTx-III on Nav1.5 are typically confirmed through a combination of site-directed mutagenesis and electrophysiological recording. The logical flow of this process is outlined below.
Mechanism of Action at Receptor Site 4
JzTx-III acts as a gating modifier by physically interacting with the voltage-sensing domain of DII. The toxin's hydrophobic surface is thought to facilitate its partitioning into the cell membrane, positioning it to bind to the S3-S4 linker. This binding sterically hinders the outward movement of the S4 helix, which is the primary voltage sensor, effectively trapping it in its resting or closed state. This prevents the channel from activating in response to membrane depolarization.
Detailed Experimental Protocols
Site-Directed Mutagenesis of Nav1.5
This protocol is used to identify the specific amino acid residues on the Nav1.5 channel that are critical for JzTx-III binding. By mutating candidate residues (e.g., in the DII S3-S4 linker) to alanine, researchers can observe a loss of toxin sensitivity, thereby mapping the binding site.
-
Template: Human SCN5A (Nav1.5) cDNA in a mammalian expression vector (e.g., pcDNA3.1).
-
Primer Design: Design complementary forward and reverse primers incorporating the desired mutation (e.g., E862A). Primers should have a melting temperature (Tm) of ~78°C and be 25-45 bases in length, with the mutation centered.
-
PCR Amplification: Use a high-fidelity DNA polymerase (e.g., Q5 Hot Start) for PCR-based mutagenesis.[8][9]
-
Cycling Conditions (Example):
-
Initial Denaturation: 98°C for 30s.
-
25 Cycles:
-
Denaturation: 98°C for 10s.
-
Annealing: 60-72°C for 30s (optimized for primers).
-
Extension: 72°C for 3-4 min (depending on plasmid size).
-
-
Final Extension: 72°C for 2 min.
-
-
-
Template Removal & Ligation: Treat the PCR product with a Kinase-Ligase-DpnI (KLD) enzyme mix.[9] DpnI digests the original methylated template DNA, while the kinase and ligase act to circularize the newly synthesized, mutated plasmid.
-
Transformation: Transform the circularized plasmid into high-efficiency competent E. coli cells for amplification.
-
Verification: Isolate plasmid DNA from multiple colonies and confirm the presence of the mutation and the absence of off-target mutations via Sanger sequencing.
Whole-Cell Electrophysiology
This protocol measures the effect of JzTx-III on the function of wild-type or mutant Nav1.5 channels expressed in a heterologous system.
-
Cell Culture and Transfection:
-
Culture HEK293 cells (or a similar line lacking endogenous sodium currents) in DMEM supplemented with 10% FBS.
-
Transiently transfect cells with the Nav1.5 expression vector using a lipid-based transfection reagent (e.g., Lipofectamine). Co-transfect with a reporter plasmid (e.g., GFP) to identify successfully transfected cells.
-
Record 24-48 hours post-transfection.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium Fluoride (CsF) is used to block potassium channels and enhance voltage clamp stability.
-
-
Recording Procedure:
-
Obtain whole-cell patch-clamp configuration on a GFP-positive cell.
-
Hold the cell membrane potential at -120 mV to ensure all channels are in the resting state.
-
To measure voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 mV increments).
-
Establish a stable baseline recording in the external solution.
-
Perfuse the cell with the external solution containing JzTx-III at various concentrations (e.g., 10 nM - 10 µM) to determine the dose-response relationship and calculate the IC₅₀.
-
Record currents at each concentration until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after toxin application.
-
Plot the normalized current as a function of toxin concentration and fit with the Hill equation to determine the IC₅₀.
-
Convert peak current to conductance (G = I / (Vₘ - Eᵣₑᵥ)) and plot against voltage. Fit with a Boltzmann function to determine the voltage of half-maximal activation (V₁/₂) and analyze any shifts induced by the toxin.
-
References
- 1. This compound, A Selective NaV1.5 Channel Blocker - Creative Peptides [creative-peptides.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jingzhaotoxin III | Voltage-gated Sodium (NaV) Channels | Bio-Techne [bio-techne.com]
- 5. Jingzhaotoxin III | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal Toxins Influence Voltage-Gated Sodium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. neb.com [neb.com]
Jingzhaotoxin-III: A Comparative Analysis of its Effects on Cardiac vs. Neuronal Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Jingzhaotoxin-III (JZTX-III), a peptide toxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao, has emerged as a highly selective inhibitor of the cardiac voltage-gated sodium channel, NaV1.5.[1][2] This guide provides a comprehensive comparison of the effects of JZTX-III on cardiac versus neuronal sodium channels, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Activity
The experimental evidence underscores a significant disparity in the effects of this compound on cardiac and neuronal sodium channels. The toxin potently inhibits the cardiac NaV1.5 channel while displaying virtually no effect on a range of tested neuronal sodium channel isoforms.
| Target Channel | Tissue/Cell Type | Toxin Effect | IC50 | Reference |
| Cardiac Sodium Channel (NaV1.5) | Rat Cardiac Myocytes | Inhibition of tetrodotoxin-resistant voltage-gated sodium channels (VGSCs) | 348 nM[1] (alternatively reported as 0.38 µM[2]) | Xiao et al., 2004[2] |
| Neuronal Sodium Channels | Rat Dorsal Root Ganglion Neurons | No effect on voltage-gated sodium channels (VGSCs) or calcium channels | Not applicable | Xiao et al., 2004[2] |
| Neuronal Sodium Channel (NaV1.2) | Not specified (isoform testing) | No effect observed | Not applicable | Tocris Bioscience |
| Neuronal Sodium Channel (NaV1.7) | Not specified (isoform testing) | No effect observed | Not applicable | Tocris Bioscience |
Mechanism of Action: A Tale of Two Channel Types
This compound's selectivity for cardiac sodium channels is rooted in its specific binding and mechanism of action.
Cardiac Sodium Channels (NaV1.5):
This compound inhibits the activation of NaV1.5 channels.[1] It is thought to bind to the S3-S4 linker of domain II on the channel protein.[1] Additionally, competitive binding assays suggest that JZTX-III interacts with neurotoxin receptor site 4 on the voltage-gated sodium channel.[2] This interaction leads to a depolarizing shift in the channel's activation threshold.[2]
Neuronal Sodium Channels:
Studies have consistently shown that this compound has no discernible effect on the sodium channels present in dorsal root ganglion neurons.[1][2] Furthermore, it does not affect the function of several key neuronal sodium channel isoforms, including NaV1.2 and NaV1.7.
Visualizing the Interaction: Signaling and Workflow
The following diagrams illustrate the proposed mechanism of this compound on cardiac sodium channels and the experimental workflow for its characterization.
Caption: Proposed mechanism of this compound action on the cardiac sodium channel NaV1.5.
Caption: Experimental workflow for characterizing this compound's effects.
Experimental Protocols
The following is a summary of the key experimental methodologies used to characterize the effects of this compound.
1. Toxin Purification:
-
Source: Crude venom from the spider Chilobrachys jingzhao.
-
Method: The venom is typically dissolved and purified using multiple rounds of High-Performance Liquid Chromatography (HPLC).
2. Cell Preparation:
-
Cardiac Myocytes: Ventricular myocytes are enzymatically dissociated from adult rat hearts.
-
Dorsal Root Ganglion (DRG) Neurons: DRG neurons are acutely dissociated from adult rats.
3. Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp technique is employed to record voltage-gated sodium currents.
-
Solutions:
-
External solution (for cardiac myocytes): Typically contains (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, and 10 Glucose, with pH adjusted to 7.4. Tetrodotoxin (TTX) is often included to block TTX-sensitive sodium channels.
-
Internal solution (pipette solution): Typically contains (in mM): 120 CsF, 20 CsCl, 5 NaCl, 10 EGTA, and 10 HEPES, with pH adjusted to 7.2.
-
-
Data Acquisition: Currents are recorded using an patch-clamp amplifier and appropriate software. Cells are held at a holding potential (e.g., -100 mV), and depolarizing pulses are applied to elicit sodium currents.
4. Data Analysis:
-
IC50 Calculation: The concentration of this compound that inhibits 50% of the sodium current (IC50) is determined by fitting the concentration-response data to a Hill equation.
Conclusion
This compound demonstrates remarkable selectivity for the cardiac sodium channel NaV1.5 over neuronal sodium channels. This high degree of specificity makes it a valuable pharmacological tool for dissecting the structure and function of NaV1.5 and for investigating its role in cardiac physiology and pathophysiology. Its unique profile also suggests potential as a lead compound for the development of novel therapeutics targeting cardiac arrhythmias.
References
A Comparative Guide to the Efficacy of Jingzhaotoxin-III in Heterologous Expression Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Jingzhaotoxin-III (JZTX-III), a selective blocker of the voltage-gated sodium channel Nav1.5, in various heterologous expression systems. While data across multiple platforms is presented, a particular focus is placed on the widely utilized Xenopus laevis oocyte system for ion channel research. This document outlines the performance of JZTX-III in comparison to other Nav channel toxins and includes detailed experimental protocols to support further research.
I. Executive Summary
This compound, a peptide toxin isolated from the venom of the tarantula Chilobrachys jingzhao, demonstrates high selectivity for the cardiac sodium channel isoform Nav1.5.[1][2][3] This specificity makes it a valuable molecular tool for discriminating between sodium channel subtypes and a potential therapeutic lead for cardiac channelopathies. This guide summarizes the available quantitative data on its efficacy, details the methodologies for its characterization, and provides a comparative analysis with other relevant toxins.
II. Comparative Efficacy of Nav Channel Toxins
The inhibitory potency of this compound and other comparator toxins on Nav1.5 and other Nav channel subtypes is summarized below. The data is compiled from studies utilizing various expression systems, as noted.
| Toxin | Target Channel | Expression System | IC50 | Citation(s) |
| This compound | hNav1.5 | HEK293T Cells | ~604.4 nM | [4] |
| Nav1.5 | Heart or Cancer Cells | ~350 nM | [1][2] | |
| TTX-r VGSCs (Nav1.5) | Rat Cardiac Myocytes | 0.38 µM (380 nM) | [3][5] | |
| Nav1.2, Nav1.4, Nav1.6, Nav1.7 | Not specified | No significant effect | [1][2][3][6] | |
| Kv2.1 | Not specified | ~700 nM | [1][2] | |
| Protoxin-II | hNav1.7 | Heterologous expression | 0.3 nM | [7] |
| hNav1.5 | Heterologous expression | 20-30 nM | [8] | |
| Other Nav1 subtypes | Heterologous expression | 30-150 nM | [7] | |
| Huwentoxin-IV | hNav1.7 | HEK293 Cells | ~26 nM | [9] |
| hNav1.5 | HEK293 Cells | >10 µM (very low inhibition) | [9] | |
| rNav1.2 | HEK293 Cells | 150 nM | [9] | |
| rNav1.3 | HEK293 Cells | 338 nM | [9] | |
| rNav1.4 | HEK293 Cells | 400 nM | [9] |
Note: While Xenopus oocytes are a standard and robust system for ion channel expression and characterization, specific IC50 values for this compound on Nav1.5 expressed in this system were not explicitly found in the reviewed literature. However, the detailed protocols for such experiments are well-established and provided in this guide.
III. Mechanism of Action of this compound on Nav1.5
This compound selectively inhibits the activation of the Nav1.5 channel. It acts as a gating modifier by binding to neurotoxin receptor site 4, which is located on the extracellular S3-S4 linker of domain II (DII) of the channel.[1][2] This binding traps the voltage sensor of domain II in its closed or resting state, thus preventing the channel from opening in response to membrane depolarization.[1][2] This mechanism differs from other toxins like Protoxin-II and Huwentoxin-IV.[1][2]
IV. Experimental Protocols
The following are detailed methodologies for the expression and electrophysiological analysis of Nav1.5 channels in Xenopus laevis oocytes, a standard system for such studies.
A. Preparation of Xenopus laevis Oocytes and cRNA Injection
-
Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary. The ovarian lobes are transferred to a calcium-free OR-2 solution.
-
Defolliculation: The ovarian tissue is treated with collagenase in OR-2 solution to remove the follicular cell layer. Oocytes are then washed and stored in Barth's solution.
-
cRNA Preparation: The cDNA encoding the human Nav1.5 α-subunit is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using a commercially available transcription kit.
-
Microinjection: Stage V-VI oocytes are selected and injected with approximately 50 nl of the Nav1.5 cRNA solution. The injected oocytes are then incubated at 16-18°C for 2-7 days to allow for channel expression.
B. Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.
-
Intra-electrode Solution: 3 M KCl.
-
-
Electrode Preparation: Glass microelectrodes are pulled to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.
-
Recording Setup: An oocyte expressing Nav1.5 is placed in a recording chamber continuously perfused with the recording solution. The oocyte is impaled with two microelectrodes, one for voltage sensing and the other for current injection.
-
Voltage Clamp Protocol:
-
The oocyte is voltage-clamped at a holding potential of -100 mV.
-
To elicit sodium currents, the membrane is depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) for a duration of 20-40 ms.
-
To assess the effect of JZTX-III, baseline currents are recorded, followed by perfusion of the recording solution containing the desired concentration of the toxin. The effect of the toxin is measured as the percentage of current inhibition after reaching steady-state block.
-
Dose-response curves are generated by applying a range of JZTX-III concentrations, and the IC50 is calculated by fitting the data to the Hill equation.
-
V. Discussion and Conclusion
The provided protocols offer a standardized framework for researchers to investigate the effects of JZTX-III and other toxins on Nav1.5 and other ion channels expressed in Xenopus oocytes. Such studies will be invaluable for further elucidating the structure-function relationships of these channels and for the development of novel therapeutics targeting cardiac and other channelopathies. The high selectivity of this compound for Nav1.5, in contrast to less selective toxins like Protoxin-II or the Nav1.7-preferring Huwentoxin-IV, underscores its importance as a research tool and a potential drug development candidate.
References
- 1. Evidence for multiple effects of ProTxII on activation gating in NaV1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Jingzhaotoxin III | Voltage-gated Sodium Channel Blockers: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution structure of this compound, a peptide toxin inhibiting both Nav1.5 and Kv2.1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ProTx-II, a selective inhibitor of NaV1.7 sodium channels, blocks action potential propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protoxin-II - Wikipedia [en.wikipedia.org]
A Meta-Analysis of Jingzhaotoxin-III: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of published studies on Jingzhaotoxin-III (JZTX-III), a potent neurotoxin isolated from the venom of the Chinese tarantula Chilobrachys jingzhao. This document summarizes quantitative data, details experimental protocols, and offers a comparative analysis with other well-known neurotoxins, providing a valuable resource for investigating voltage-gated ion channels.
This compound is a 36-amino acid peptide that has garnered significant interest for its selective inhibition of the cardiac voltage-gated sodium channel Nav1.5, and to a lesser extent, the potassium channel Kv2.1.[1][2] Its unique mechanism of action as a gating modifier, distinguishing it from other toxins, makes it a critical tool for dissecting the structure-function relationship of these ion channels.[2][3]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) and other quantitative parameters of this compound on its primary molecular targets.
| Target Ion Channel | Reported IC50 / Kd | Cell Line | Reference |
| Nav1.5 | ~350 nM | Heart or cancer cells | [2] |
| Nav1.5 | 348 nM | Not specified | [4] |
| Nav1.5 | 0.38 µM | Rat cardiac myocytes | [1][2] |
| Kv2.1 | ~700 nM | Not specified | [2] |
| Kv2.1 | 0.71 ± 0.01 µM | Not specified | [2] |
| Kv2.1 | Kd = 0.43 µM | Not specified | [1][3] |
Table 1: Inhibitory Potency of this compound on Nav1.5 and Kv2.1 Channels.
| Parameter | Value | Channel | Conditions | Reference |
| Depolarizing shift in activation threshold | 10 mV | Tetrodotoxin-resistant VGSCs in rat cardiac myocytes | Whole-cell recording | [2] |
| Positive shift in Nav1.5 activation | 13 mV | Nav1.5 | Not specified | [1] |
| Deactivation time constant (τ) - Control | 37 ± 2.5 ms | Not specified | Depolarization to +100 mV | [1] |
| Deactivation time constant (τ) - with 5 µM JZTX-III | 13.8 ± 0.9 ms | Not specified | Depolarization to +100 mV | [1] |
Table 2: Electrophysiological Effects of this compound.
Comparative Analysis with Alternative Toxins
This compound is classified as a site 4 toxin, binding to the S3-S4 linker of domain II (DII) of the Nav1.5 channel.[2][3] This binding traps the voltage sensor in a closed state, thereby inhibiting channel activation.[2] While other toxins, such as ProTx-II and Huwentoxin-IV, also target site 4, JZTX-III exhibits a distinct interaction mechanism.[2]
| Toxin | Primary Target(s) | Mechanism of Action on Nav Channels | Key Distinctions from JZTX-III |
| This compound | Nav1.5, Kv2.1 | Inhibits activation by trapping the DII voltage sensor. [2] | Does not interact with the same critical residues on the channel as other site 4 toxins. [2] |
| ProTx-II | Nav1.5, other Nav subtypes | Also a site 4 toxin that inhibits activation. | JZTX-III is suggested to block Nav1.5 through a different mechanism.[2] The interaction of JZTX-III with the lipid membrane may be a key part of its mechanism, similar to ProTx-II.[1] |
| Huwentoxin-IV | Nav1.7, Nav1.6 | Gating modifier that inhibits channel activation. | JZTX-III and Huwentoxin-IV interact differently with human Nav1.7 voltage sensors. |
Table 3: Comparison of this compound with Other Site 4 Toxins.
Experimental Protocols
The following section details the typical methodologies used in the electrophysiological characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Nav1.5 Currents
This protocol is a synthesis of standard procedures for recording Nav1.5 currents in heterologous expression systems (e.g., HEK293 or CHO cells) or isolated cardiomyocytes.
1. Cell Preparation:
-
Cells stably or transiently expressing human Nav1.5 channels are cultured according to standard protocols.
-
For recording, cells are dissociated and plated onto glass coverslips.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.
-
A holding potential of -100 mV or -120 mV is typically used to ensure the majority of channels are in the resting state.[2][5]
-
To elicit Nav1.5 currents, a depolarizing voltage step, for example to -10 mV or -5 mV for 30 ms, is applied.[2][5]
-
This compound is applied externally to the cells via a perfusion system.
4. Data Analysis:
-
The peak inward sodium current is measured before and after the application of the toxin at various concentrations.
-
The concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway of this compound Action on Nav1.5
Caption: Mechanism of Nav1.5 channel inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. This compound, A Selective NaV1.5 Channel Blocker - Creative Peptides [creative-peptides.com]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Molecular basis of the tarantula toxin this compound (β-TRTX-Cj1α) interacting with voltage sensors in sodium channel subtype Nav1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jingzhaotoxin III | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Jingzhaotoxin-III
Jingzhaotoxin-III, a peptide isolated from the venom of the tarantula Chilobrachys jingzhao, is a selective blocker of NaV1.5 voltage-gated sodium channels.[1][2] Due to its biological activity, all materials contaminated with this toxin, including solutions, labware, and personal protective equipment (PPE), must be decontaminated before disposal.
Recommended Decontamination and Disposal Protocol
The following step-by-step procedure is based on established methods for the decontamination of other peptide toxins, such as conotoxins, and general guidelines for handling biological waste.[3][4][5]
Step 1: Initial Decontamination of Solutions
For liquid waste containing this compound, chemical inactivation is the recommended first line of defense.
-
Method: Treat the liquid waste with a final concentration of at least 6% sodium hypochlorite (bleach).[3][4]
-
Procedure:
-
In a designated chemical fume hood, cautiously add bleach to the toxin-containing solution.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of the peptide.
-
Neutralize the bleach solution according to your institution's hazardous waste guidelines before disposing of it down the drain with copious amounts of water.
-
Step 2: Decontamination of Labware and Surfaces
All non-disposable labware (e.g., glassware, magnetic stir bars) and contaminated surfaces should be thoroughly decontaminated.
-
Primary Method (Enzymatic):
-
Secondary Method (Chemical):
Step 3: Disposal of Solid Waste
All solid waste, including contaminated PPE (gloves, lab coats), plasticware, and consumables, must be treated as biohazardous waste.
-
Procedure:
-
Collect all contaminated solid waste in a designated, clearly labeled biohazard bag.
-
If possible and safe, autoclave the waste following your institution's standard operating procedures for biological waste.[5]
-
If autoclaving is not feasible, the sealed biohazard bag should be placed in a designated biological waste container for collection by a licensed biohazardous waste vendor.[5]
-
Quantitative Data for Decontamination
For clarity and ease of comparison, the key quantitative parameters for the recommended decontamination procedures are summarized in the table below.
| Decontamination Method | Agent | Concentration | Contact Time | Application |
| Chemical Inactivation | Sodium Hypochlorite (Bleach) | 6% (v/v) | ≥ 30 minutes | Liquid Waste, Labware, Surfaces |
| Enzymatic Digestion | Enzymatic Detergent | 1% (m/v) | ≥ 60 minutes | Labware, Surfaces |
Experimental Protocol for Verifying Decontamination Efficacy
While the above procedures are based on best practices for similar toxins, it is highly recommended to validate their efficacy for this compound within your own laboratory setting. A study on α-conotoxins demonstrated the use of circular dichroism (CD) spectroscopy and mass spectrometry (MS) to assess the degradation of the peptide's secondary and primary structures after treatment.[4]
Protocol Outline:
-
Prepare a standard solution of this compound at a known concentration.
-
Acquire baseline measurements using CD spectroscopy to determine the initial secondary structure (e.g., α-helical content) and HPLC-MS to confirm the mass and purity of the intact peptide.
-
Treat the toxin solution with the proposed decontamination agent (e.g., 6% sodium hypochlorite or 1% enzymatic detergent) for the recommended contact time.
-
Neutralize the reaction if necessary.
-
Re-analyze the treated sample using CD spectroscopy and HPLC-MS.
-
Compare the results to the baseline measurements. A significant decrease in the characteristic CD signal and the absence of the parent mass in the MS spectrum would indicate effective decontamination.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these rigorous decontamination and disposal protocols, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the environment.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 4. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Safeguarding Your Research: Essential Protective Measures for Handling Jingzhaotoxin-III
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with jingzhaotoxin-III. Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable nitrile gloves (minimum standard BS EN 374:2003). Double-gloving is mandatory. | Prevents skin contact. Double-gloving provides an additional barrier in case of a breach of the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of toxin solutions. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Work should be conducted in a certified chemical fume hood or biological safety cabinet. | Prevents inhalation of aerosols that may be generated during handling. |
Toxin Handling and Storage
All manipulations of this compound, from reconstitution of the lyophilized powder to dilutions and experimental application, must be conducted within a designated and clearly labeled containment area, such as a chemical fume hood or a biological safety cabinet.
Storage: this compound should be stored at -20°C in a clearly labeled, sealed container.
Transportation: When moving the toxin between laboratories, it must be in a sealed, unbreakable primary container, which is then placed within a durable, leak-proof, and clearly labeled secondary container.
Decontamination and Disposal
Effective decontamination procedures are critical for preventing accidental exposure. The following table outlines recommended decontamination solutions and their use.
| Decontaminant | Concentration | Application | Contact Time |
| Sodium Hypochlorite | 6% solution | For work surfaces, equipment, and liquid waste. | At least 30 minutes |
| Enzymatic Detergent | 1% solution | For cleaning glassware and equipment. | As per manufacturer's instructions |
Disposal Plan:
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and tubes, must be collected in a designated, clearly labeled biohazard waste container.
-
Liquid Waste: All liquid waste containing this compound must be decontaminated by adding sodium hypochlorite to a final concentration of 6% and allowing it to sit for a minimum of 30 minutes before disposal in accordance with institutional guidelines.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with absorbent material. Decontaminate the area with a 6% sodium hypochlorite solution, allowing a 30-minute contact time. Collect all contaminated materials for proper disposal. |
Experimental Protocols: Safe Reconstitution of Lyophilized this compound
This protocol outlines the steps for safely reconstituting lyophilized this compound powder.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Perform all work within a certified chemical fume hood or biological safety cabinet.
-
Prepare a fresh 6% sodium hypochlorite solution for decontamination.
-
Have a designated waste container for contaminated materials readily accessible.
-
-
Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial.
-
Using a calibrated pipette with a filter tip, add the required volume of the appropriate solvent (e.g., water or a specific buffer) to the vial to achieve the desired concentration. This compound is soluble in water up to 1 mg/ml.[2]
-
Gently pipette the solution up and down to ensure the toxin is fully dissolved. Avoid creating aerosols.
-
Close the vial securely.
-
-
Post-Reconstitution:
-
Wipe the exterior of the vial with the 6% sodium hypochlorite solution.
-
Properly dispose of all contaminated materials (pipette tips, etc.) in the designated waste container.
-
Wipe down the work surface of the fume hood/biosafety cabinet with the 6% sodium hypochlorite solution.
-
Remove PPE, starting with the outer gloves, and dispose of it in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
